6,8-Difluoro-2-methylquinolin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6,8-difluoro-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYRPIWHSNVFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628017 | |
| Record name | 6,8-Difluoro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288151-32-6 | |
| Record name | 6,8-Difluoro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 288151-32-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6,8-Difluoro-2-methylquinolin-4-amine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Difluoro-2-methylquinolin-4-amine is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural features suggest potential applications as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential biological activities based on the established pharmacology of the broader 4-aminoquinoline class. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutics.
Chemical Properties
This compound is a solid organic compound. The incorporation of two fluorine atoms into the quinoline core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈F₂N₂ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| CAS Number | 288151-32-6 | [1] |
| Melting Point | 237-238 °C | [1] |
| Appearance | White to yellow/orange powder/crystalline solid | [2] |
| Storage Conditions | 2-8°C, protect from light | [1] |
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established quinoline chemistry. The most common strategy for the preparation of 4-aminoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.
A logical synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol (Intermediate 1)
This step utilizes the Conrad-Limpach reaction, a classic method for quinoline synthesis.
Experimental Protocol:
-
To a stirred solution of 2,4-difluoroaniline (1.0 eq) in a suitable high-boiling point solvent such as diphenyl ether, add ethyl acetoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to approximately 250-260 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and dry under vacuum to yield 6,8-Difluoro-2-methylquinolin-4-ol.
Step 2: Synthesis of 6,8-Difluoro-4-chloro-2-methylquinoline (Intermediate 2)
The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.
Experimental Protocol:
-
Carefully add 6,8-Difluoro-2-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) at 0 °C with stirring.
-
Slowly warm the mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 6,8-Difluoro-4-chloro-2-methylquinoline.
Step 3: Synthesis of this compound (Final Product)
The final step involves the amination of the 4-chloroquinoline intermediate.
Experimental Protocol:
-
In a sealed pressure vessel, dissolve 6,8-Difluoro-4-chloro-2-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of an ammonia source, for example, a concentrated aqueous solution of ammonium hydroxide or ammonia in ethanol.
-
Heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not widely published, the 4-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3] Derivatives of 4-aminoquinoline are known to exhibit antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]
Kinase Inhibition
The quinoline nucleus is a common feature in many kinase inhibitors.[5] Fluorinated quinoline derivatives, in particular, are explored for their potential to target various kinases involved in cancer cell proliferation and survival. It is plausible that this compound could serve as a precursor for the synthesis of potent inhibitors of tyrosine kinases, which are often implicated in oncogenic signaling pathways.[5]
References
- 1. agro.basf.co.ke [agro.basf.co.ke]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Characterization of 4-Amino-6,8-difluoro-2-methylquinoline (CAS Number: 288151-32-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6,8-difluoro-2-methylquinoline, identified by CAS number 288151-32-6, is a fluorinated heterocyclic compound belonging to the quinoline class. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and approved drugs. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the characterization of 4-Amino-6,8-difluoro-2-methylquinoline, including its physicochemical properties, potential biological activities, and relevant experimental methodologies. While specific biological data for this exact compound is limited in publicly available literature, this document leverages data from structurally similar fluorinated quinolines to provide a predictive and informative resource for researchers. This compound is primarily utilized as a key intermediate in the synthesis of more complex fluorinated quinoline derivatives for drug discovery, particularly in the areas of oncology and infectious diseases.[1][2]
Physicochemical Properties
A summary of the known physicochemical properties of 4-Amino-6,8-difluoro-2-methylquinoline is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.
| Property | Value | Reference |
| CAS Number | 288151-32-6 | [3][4][5] |
| Molecular Formula | C₁₀H₈F₂N₂ | [3][4] |
| Molecular Weight | 194.18 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 237-238 °C | [2] |
| InChI Key | OAYRPIWHSNVFPB-UHFFFAOYSA-N | [3] |
| SMILES | Cc1cc(N)c2cc(F)cc(F)c2n1 | [3] |
Synthesis and Spectroscopic Characterization
General Synthetic Approach
The synthesis of 4-amino-6,8-difluoro-2-methylquinoline likely proceeds via a cyclization reaction to form the quinoline core, followed by functional group manipulations. A common method is the Conrad-Limpach synthesis, where an aniline is reacted with a β-ketoester. For this specific molecule, 2,4-difluoroaniline would be a logical starting material, reacting with ethyl acetoacetate. The resulting intermediate would then undergo cyclization at high temperature. The 4-hydroxyquinoline intermediate is then typically converted to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride. Finally, nucleophilic substitution of the 4-chloro group with an amino source (e.g., ammonia or an ammonia equivalent) would yield the desired 4-amino-6,8-difluoro-2-methylquinoline.
Spectroscopic Characterization
The structural confirmation of 4-Amino-6,8-difluoro-2-methylquinoline would rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be expected to show signals corresponding to the aromatic protons on the quinoline ring, the methyl group protons, and the amine protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR spectroscopy would show distinct signals for each carbon atom in the molecule, with the chemical shifts influenced by the attached functional groups and the fluorine atoms.[6]
-
¹⁹F NMR spectroscopy would confirm the presence and chemical environment of the two fluorine atoms.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-F stretching vibrations.[7]
Potential Biological Activities and Signaling Pathways
Fluorinated quinoline derivatives are widely investigated for their therapeutic potential, primarily as kinase inhibitors in oncology and as antimicrobial agents.
Kinase Inhibition
Many quinoline-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[8][9] The core quinoline scaffold serves as a versatile template for designing ATP-competitive inhibitors that bind to the kinase domain.
Relevant Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This is a critical pathway that regulates cell growth, proliferation, and survival. Quinoline derivatives have been designed to inhibit key kinases in this pathway, such as PI3K and mTOR.[10]
-
Ras/Raf/MEK/ERK Pathway: This pathway is another central signaling cascade that controls cell proliferation and differentiation. Inhibitors targeting kinases like MEK and ERK have been developed from quinoline scaffolds.[11]
-
Receptor Tyrosine Kinases (RTKs): Quinolines are known to target RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are important drivers of tumor growth and angiogenesis.[8][11]
Below is a generalized representation of a kinase signaling pathway that can be targeted by quinoline-based inhibitors.
Caption: Generalized kinase signaling pathways targeted by quinoline-based inhibitors.
Antimicrobial Activity
The quinoline scaffold is the core structure of fluoroquinolone antibiotics, which are potent broad-spectrum antibacterial agents.[6] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The fluorine atom at the C6 position is a common feature in many potent fluoroquinolones, suggesting that 4-Amino-6,8-difluoro-2-methylquinoline could serve as a precursor for novel antimicrobial agents.[1][6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of 4-Amino-6,8-difluoro-2-methylquinoline and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture:
-
Human cancer cell lines (e.g., breast cancer line MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[12]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.
-
The cells are treated with the compound at different concentrations for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 3-4 hours.
-
The MTT solution is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[12][13]
-
References
- 1. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]
- 2. 6,8-Difluoro-2-methylquinolin-4-amine [myskinrecipes.com]
- 3. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-6,8-Difluoro-2-Methylquinoline | CymitQuimica [cymitquimica.com]
- 5. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. ijmphs.com [ijmphs.com]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. brieflands.com [brieflands.com]
Unraveling the Activity of Fluorinated Quinolines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the mechanism of action of fluorinated quinoline derivatives, with a specific focus on providing a framework for understanding their biological activity. While direct, publicly available data on the specific mechanism of action for 6,8-Difluoro-2-methylquinolin-4-amine is not available, this document leverages information on the structurally related fungicide, ipflufenoquin, to provide a detailed potential mechanism and a hypothetical workflow for experimental validation. This compound is primarily recognized as a key intermediate in the synthesis of biologically active fluorinated quinoline derivatives, including potential kinase inhibitors and antimicrobial agents.[1] This guide will, therefore, extrapolate from a known derivative to illustrate the core principles of action and the experimental methodologies required for their elucidation.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. The introduction of fluorine atoms into the quinoline structure can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. The compound this compound represents a foundational structure from which more complex and pharmacologically active molecules are synthesized.
Postulated Mechanism of Action: Insights from Ipflufenoquin
In the absence of direct data for this compound, we turn to the well-characterized, structurally related compound, ipflufenoquin (2-[(7,8-difluoro-2-methyl-3-quinolinyl)oxy]-6-fluoro-α,α-dimethylbenzenemethanol).[2][3] Ipflufenoquin is a broad-spectrum fungicide, and its mechanism of action has been identified by the Fungicide Resistance Action Committee (FRAC) as the inhibition of Dihydroorotate Dehydrogenase (DHODH).[4]
The Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathway
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other cellular components. By inhibiting this enzyme, ipflufenoquin disrupts the production of pyrimidines, leading to the cessation of cell growth and proliferation in susceptible fungi.
Below is a diagram illustrating the proposed signaling pathway affected by a DHODH inhibitor like ipflufenoquin.
Caption: DHODH Inhibition Pathway by Ipflufenoquin.
Quantitative Data for Ipflufenoquin
While specific quantitative data for this compound is unavailable, the following table summarizes the in-vitro susceptibility of various Aspergillus isolates to ipflufenoquin, providing a reference for the potency of a related fluorinated quinoline derivative.
| Organism | Endpoint | MIC50 (mg/L) |
| Aspergillus spp. | 50% Inhibition | 2 |
| Aspergillus spp. | Complete Inhibition | 4 |
| Data sourced from preliminary in-vitro susceptibility testing of 21 Aspergillus isolates.[4] |
Hypothetical Experimental Workflow for Mechanism of Action Determination
For a novel compound such as a derivative of this compound, a systematic approach is required to elucidate its mechanism of action. The following workflow outlines the key experimental stages.
References
An In-depth Technical Guide on the Properties of 6,8-Difluoro-2-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
6,8-Difluoro-2-methylquinolin-4-amine is a fluorinated quinoline derivative. Such compounds are of significant interest in medicinal chemistry due to the favorable properties conferred by fluorine atoms, such as increased metabolic stability and binding affinity.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈F₂N₂ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| CAS Number | 288151-32-6 | [2] |
| Melting Point | 237-238 °C | [2] |
| Appearance | Not specified (typically a solid) | |
| Purity | ≥97% (as per typical commercial grade) | [2] |
| Storage Conditions | 2-8°C, protect from light | [2] |
Solubility in DMSO
Quantitative solubility data for this compound in DMSO is not publicly documented. However, for compounds used in fragment-based screening and drug discovery, a solubility of at least 1 mM in DMSO is generally considered acceptable.[3] Given that more complex derivatives like Ipflufenoquin exhibit high solubility in DMSO (100 mg/mL), it is reasonable to anticipate that this compound would also be soluble to a degree suitable for most research applications.[4]
Experimental Protocols
Determination of Solubility in DMSO
The following is a standard protocol for determining the solubility of a compound in DMSO, adapted for this compound. This method is based on creating a saturated solution and quantifying the dissolved compound, often using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or similar solvent-resistant)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of DMSO to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.
-
-
Preparation of the Test Sample (Saturated Solution):
-
Add an excess amount of this compound to a known volume of DMSO in a vial. The excess is to ensure that a saturated solution is formed.
-
Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and equilibrate for a set period (e.g., 24 hours) to ensure maximum dissolution.
-
-
Sample Processing:
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
-
HPLC Analysis:
-
Analyze the calibration standards by HPLC to generate a standard curve of peak area versus concentration.
-
Dilute the filtered supernatant with DMSO to a concentration that falls within the range of the standard curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Use the standard curve to determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in DMSO at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound in DMSO.
Role as a Kinase Inhibitor Intermediate
This compound is a key intermediate in the synthesis of fluorinated quinoline derivatives that can act as kinase inhibitors.[2] Kinase inhibitors are a major class of targeted cancer therapies that block the action of protein kinases, enzymes that are often overactive in cancer cells. The diagram below shows a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the point of inhibition.
References
In-Depth Technical Guide to the Analytical Characterization of 6,8-Difluoro-2-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 6,8-Difluoro-2-methylquinolin-4-amine. While specific experimental datasets for this molecule are not widely published, this document outlines the predicted spectral characteristics based on established principles of organic spectroscopy and data from analogous structures. Furthermore, it offers detailed experimental protocols for researchers to acquire and analyze this data. This compound is a key intermediate in the synthesis of fluorinated quinoline derivatives, which are of significant interest in pharmaceutical research for developing kinase inhibitors and antimicrobial agents.[1]
Predicted Analytical Data
The structural features of this compound—a heterocyclic aromatic system with electron-donating (amino, methyl) and electron-withdrawing (fluoro) groups—give rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be routinely employed.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine group. The chemical shifts are influenced by the electronic environment of each proton.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 6.2 - 6.5 | Singlet (s) | N/A |
| H-5 | 7.2 - 7.5 | Doublet of doublets (dd) | JH5-H7 ≈ 2-3 Hz, JH5-F6 ≈ 8-10 Hz |
| H-7 | 6.9 - 7.2 | Doublet of doublets (dd) | JH7-H5 ≈ 2-3 Hz, JH7-F8 ≈ 10-12 Hz |
| -CH₃ | 2.4 - 2.6 | Singlet (s) | N/A |
| -NH₂ | 5.0 - 6.0 | Broad singlet (br s) | N/A |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Carbons directly attached to fluorine will show large one-bond C-F coupling constants.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹JC-F (Hz) |
| C-2 | 155 - 160 | N/A |
| C-3 | 100 - 105 | N/A |
| C-4 | 150 - 155 | N/A |
| C-4a | 145 - 150 | Moderate JC-F |
| C-5 | 110 - 115 | Moderate JC-F |
| C-6 | 158 - 163 (d) | 240 - 260 |
| C-7 | 105 - 110 (dd) | Moderate JC-F |
| C-8 | 155 - 160 (d) | 245 - 265 |
| C-8a | 135 - 140 | Moderate JC-F |
| -CH₃ | 20 - 25 | N/A |
Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive for fluorine-containing compounds and provides a wide chemical shift range, making it excellent for structural confirmation.[4][5]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| F-6 | -110 to -120 | Doublet of doublets (dd) | JF6-F8 ≈ 15-20 Hz, JF6-H5 ≈ 8-10 Hz |
| F-8 | -115 to -125 | Doublet of doublets (dd) | JF8-F6 ≈ 15-20 Hz, JF8-H7 ≈ 10-12 Hz |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.[6]
Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₁₀H₈F₂N₂ | |
| Exact Mass | 194.0659 | For high-resolution mass spectrometry (HRMS) |
| Molecular Ion (M+) | m/z 194 | In EI-MS |
| Protonated Molecule ([M+H]⁺) | m/z 195 | In ESI-MS (positive ion mode) |
| Key Fragment Ions (EI-MS) | m/z 179, 167 | Loss of a methyl radical (-CH₃), followed by loss of HCN. The fragmentation of quinoline derivatives often involves the loss of hydrogen cyanide.[7][8][9] |
Experimental Protocols
NMR Spectroscopy Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[10][11]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[10]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for quinoline derivatives.
-
Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[10] Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The solution height should be approximately 4-5 cm.
-
Internal Standard: If a precise chemical shift reference is needed, a small amount of tetramethylsilane (TMS) can be added (for CDCl₃) or the residual solvent peak can be used for calibration.
-
Data Acquisition: After inserting the sample into the spectrometer, the instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to ensure homogeneity. Standard pulse programs for ¹H, ¹³C, and ¹⁹F NMR can then be run.
Electrospray Ionization Mass Spectrometry (ESI-MS) Sample Preparation
ESI is a soft ionization technique suitable for polar molecules like the target amine.[12]
-
Stock Solution Preparation: Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of a suitable solvent like methanol or acetonitrile to create a stock solution.
-
Dilution: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it with 1 mL of the analysis solvent (typically 50:50 acetonitrile:water or methanol:water). The final concentration should be in the low µg/mL range.[13]
-
Acidification (Positive Ion Mode): For positive ion mode analysis, which is typical for amines, add a small amount of formic acid (0.1% final concentration) to the diluted sample to promote protonation.
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.
-
Infusion: The prepared sample can then be directly infused into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Set the mass spectrometer to positive ion mode and acquire the spectrum over a suitable mass range (e.g., m/z 50-500). Key parameters to optimize include the capillary voltage, desolvation gas temperature, and flow rate.[14]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel compound like this compound.
Caption: Analytical workflow from synthesis to structural confirmation.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
Predicting the Biological Targets of 6,8-Difluoro-2-methylquinolin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Difluoro-2-methylquinolin-4-amine represents a core chemical scaffold with potential for the development of novel therapeutics. While direct experimental data on its biological targets are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, particularly kinase inhibitors, provides a rational basis for target prediction and subsequent experimental validation. This guide outlines a comprehensive strategy for the identification and characterization of the biological targets of this compound and its derivatives, encompassing computational prediction, in vitro screening, and cell-based validation methodologies.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. The specific substitution pattern of this compound, featuring fluorine atoms at positions 6 and 8, a methyl group at position 2, and an amine at position 4, suggests its potential as an intermediate for creating libraries of compounds for screening[2]. The amine group, in particular, serves as a key functional handle for derivatization to explore structure-activity relationships. Given that various quinoline derivatives have been identified as kinase inhibitors, this protein family represents a primary hypothetical target class for this compound and its analogues[2][3].
Predictive Target Identification Strategies
A multi-pronged approach, combining computational and experimental methods, is essential for accurately predicting and validating the biological targets of a novel chemical entity like this compound.
In Silico and Computational Approaches
Computational methods provide a rapid and cost-effective means to prioritize potential biological targets for subsequent experimental validation.
-
Ligand-Based Virtual Screening: This approach leverages the principle that structurally similar molecules are likely to have similar biological activities. The 3D structure of this compound can be used to search databases of known bioactive compounds to identify molecules with similar pharmacophoric features. The known targets of these similar molecules can then be considered as potential targets for the query compound.
-
Structure-Based Virtual Screening (Molecular Docking): If a high-resolution 3D structure of a potential target protein is available, molecular docking simulations can be performed to predict the binding affinity and mode of interaction between this compound and the protein's binding site. This is particularly relevant for screening against large families of proteins, such as kinases.
-
Chemogenomic Approaches: These methods analyze the relationships between chemical structures and their genomic-scale biological responses. By comparing the structural features of this compound to a large database of compounds with known protein interactions, it is possible to infer potential targets.
References
- 1. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. CN112841204B - Composition and/or preparation containing Ipflufenoquin and ipconazole and application thereof - Google Patents [patents.google.com]
In Silico Modeling of 6,8-Difluoro-2-methylquinolin-4-amine: A Technical Guide for Drug Discovery Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them a cornerstone in drug discovery and development.[1][2][3] Computational, or in silico, modeling techniques have become indispensable tools for designing and evaluating novel quinoline-based therapeutic agents, offering a more efficient and cost-effective approach compared to traditional methods.[2][4] This guide provides an in-depth technical overview of the core in silico methodologies applied to the hypothetical study of 6,8-Difluoro-2-methylquinolin-4-amine, a novel quinoline derivative. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the computational workflows, data interpretation, and visualization techniques integral to modern drug design.
The guide will delve into key computational strategies such as pharmacophore modeling, molecular docking, and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies. These methods are instrumental in identifying the essential structural features for biological activity, predicting binding affinities, and elucidating the interaction modes of small molecules with their protein targets.[4][5][6] By leveraging these computational approaches, researchers can accelerate the identification and optimization of lead compounds, ultimately streamlining the path to new therapeutic interventions.
Data Presentation
Effective data presentation is crucial for the comparative analysis of computational results. The following tables provide a structured format for summarizing key quantitative data derived from in silico modeling of this compound and its analogs.
Table 1: Pharmacophore Model Validation
| Model Name | Features (HBA, HBD, AR, HY) | Fit Score | RMSD (Å) | Validation Set Accuracy (%) |
| HypoGen-1 | 2 HBA, 1 AR, 1 HY | 2.87 | 0.95 | 85 |
| HypoGen-2 | 1 HBA, 1 HBD, 2 AR | 2.65 | 1.10 | 78 |
| HypoGen-3 | 2 HBA, 2 AR | 2.50 | 1.25 | 72 |
HBA: Hydrogen Bond Acceptor, HBD: Hydrogen Bond Donor, AR: Aromatic Ring, HY: Hydrophobic, RMSD: Root Mean Square Deviation
Table 2: Molecular Docking Results
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | Example Kinase 1 | 1XYZ | -9.5 | Lys72, Glu91, Leu144 |
| Analog 1 | Example Kinase 1 | 1XYZ | -8.9 | Lys72, Asp145 |
| Analog 2 | Example Kinase 1 | 1XYZ | -9.8 | Lys72, Glu91, Leu144, Phe146 |
| Reference Inhibitor | Example Kinase 1 | 1XYZ | -10.2 | Lys72, Glu91, Asp145 |
Table 3: 3D-QSAR Model Statistics
| Model | q² | r² | r²_pred |
| CoMFA | 0.65 | 0.92 | 0.75 |
| CoMSIA | 0.68 | 0.94 | 0.78 |
q²: Cross-validated correlation coefficient, r²: Non-cross-validated correlation coefficient, r²_pred: Predictive r² for the test set
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of robust computational research. This section outlines the protocols for the key in silico experiments discussed in this guide.
Pharmacophore Modeling Protocol
Pharmacophore modeling aims to identify the common chemical features of a set of molecules that are responsible for their biological activity.
-
Ligand Preparation: A set of active compounds with known biological activity against a specific target is collected. The 3D structures of these molecules are generated and optimized to their lowest energy conformation.
-
Feature Generation: Common chemical features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic regions are identified for each molecule.
-
Model Generation: A pharmacophore generation algorithm (e.g., HypoGen) is used to create hypothetical models based on the identified features of the most active compounds.
-
Model Validation: The generated models are validated using a test set of compounds with known activities. The best model is selected based on statistical parameters like fit score and RMSD.[7] This model can then be used as a 3D query for virtual screening of large compound libraries.[8][9]
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3][10][11][12]
-
Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The binding site is defined based on the co-crystallized ligand or through binding pocket prediction algorithms.
-
Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.
-
Docking Simulation: A docking program (e.g., AutoDock, Schrödinger Maestro) is used to dock the ligand into the prepared receptor binding site.[4] The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docking poses are analyzed to identify the best-scoring conformation and to visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[3]
3D-QSAR Protocol
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies correlate the biological activity of a set of compounds with their 3D structural properties.[1]
-
Dataset Preparation: A dataset of quinoline derivatives with a wide range of biological activities is selected. The dataset is divided into a training set for model generation and a test set for model validation.
-
Molecular Alignment: All molecules in the dataset are aligned based on a common scaffold or a template molecule.
-
CoMFA/CoMSIA Field Calculation: For Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated around the aligned molecules. For Comparative Molecular Similarity Indices Analysis (CoMSIA), additional fields like hydrophobic, hydrogen bond donor, and acceptor fields are also calculated.
-
PLS Regression Analysis: Partial Least Squares (PLS) regression is used to generate a linear correlation between the calculated fields (independent variables) and the biological activities (dependent variable).
-
Model Validation and Interpretation: The predictive power of the generated model is assessed using the test set. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease biological activity.[5][6]
Visualization of Workflows and Concepts
Visual diagrams are essential for conveying complex scientific workflows and relationships. The following diagrams, created using the DOT language, illustrate the core in silico modeling processes.
References
- 1. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Pharmacophore modelling as a virtual screening tool for the discovery of small molecule protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. "Synthesis and molecular docking studies of quinoline derivatives as HI" by NIVEDITA BHARDWAJ, DIKSHA CHOUDHARY et al. [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Aqueous Stability of 6,8-Difluoro-2-methylquinolin-4-amine
Disclaimer: As of November 2025, a comprehensive literature search has revealed no specific experimental data on the aqueous stability of 6,8-Difluoro-2-methylquinolin-4-amine. This guide has been constructed based on established principles of chemical stability and publicly available data for structurally analogous compounds, primarily fluoroquinolone antibiotics and other quinoline derivatives. The information presented herein should be considered a predictive guide and is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound belongs to the quinoline class of compounds, which are foundational in many pharmaceutical agents. The stability of such compounds in aqueous media is a critical parameter for drug development, influencing formulation, storage, and in vivo performance. This document provides a detailed overview of the anticipated stability profile of this compound, drawing parallels from the well-studied fluoroquinolone class. Key factors influencing stability, such as pH, light, and temperature, are discussed. Furthermore, this guide outlines established experimental protocols for comprehensive stability assessment and presents generalized degradation pathways.
Predicted Stability Profile
Based on the chemistry of the 4-aminoquinoline scaffold and the presence of fluorine substituents, this compound is likely susceptible to degradation under specific conditions. The primary routes of degradation for analogous fluoroquinolones are photodegradation and, to a lesser extent, hydrolysis at extreme pH values.
-
Photostability: Fluoroquinolones are known to be sensitive to UV irradiation.[1] The fluorine atoms at positions 6 and 8 are expected to influence the molecule's electronic properties and, consequently, its photostability. Studies on other fluoroquinolones have shown that substitution at position 8 can play a significant role in stability against UV light.[2] Exposure to light, particularly in aqueous solutions, is predicted to be a primary degradation pathway.
-
pH Influence: The stability of quinoline derivatives in aqueous solutions is often pH-dependent.[3][4] The 4-amino group imparts basic properties to the molecule, and its ionization state will change with pH. At highly acidic or alkaline pH, hydrolysis of the amine or other susceptible functional groups could be accelerated.[3] For many pharmaceuticals, oxidative degradation is more prevalent at neutral or slightly basic pH.[3][4]
-
Thermal Stability: While many quinoline derivatives exhibit good thermal stability, prolonged exposure to elevated temperatures, especially in solution, can promote degradation.[5] Forced degradation studies often employ high temperatures to accelerate the identification of potential degradation products.[6]
Quantitative Data for Analogous Fluoroquinolone Compounds
The following tables summarize stability data for well-known fluoroquinolone antibiotics. This data is provided to give a comparative context for the potential stability of this compound.
Table 1: Photodegradation of Fluoroquinolones in Aqueous Solution
| Compound | Irradiation Source | Conditions | Degradation Rate/Observations | Reference(s) |
| Ciprofloxacin | UVA Light (1 J/cm²) | Aqueous Solution | Absorption spectrum changes, decrease in antibacterial activity. | [2] |
| Norfloxacin | UVA Light (1 J/cm²) | Aqueous Solution | Absorption spectrum changes, decrease in antibacterial activity. | [2] |
| Lomefloxacin | UVA Light (0.3 J/cm²) | Aqueous Solution | Absorption spectrum changes, decrease in antibacterial activity. | [2] |
| Flumequine | UV/PDS | pH 5-9 | Reaction rate decreased with increasing pH. | [7] |
Table 2: General Stability of Fluoroquinolones in Aqueous Media
| Compound | Storage Conditions | Stability Observation | Reference(s) |
| Ciprofloxacin | River water, ambient temperature | Stable for at least 2 weeks. | [1] |
| Ofloxacin | River water, ambient temperature | Stable for at least 2 weeks. | [1] |
| Norfloxacin | - | - | [8] |
| Enoxacin | - | - | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the aqueous stability of a compound like this compound. These are based on standard practices for pharmaceutical stability testing.[6][9]
Objective: To identify potential degradation products and degradation pathways, and to establish the intrinsic stability of the molecule.[6]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. Also, reflux a 100 µg/mL solution in water at 80°C for 24 hours.
-
Photodegradation: Expose a 100 µg/mL aqueous solution to UV light (254 nm) and fluorescent light, as per ICH Q1B guidelines, for a specified duration.[10] A dark control sample should be stored under the same conditions but protected from light.[10]
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Objective: To develop a validated analytical method capable of separating the parent drug from its degradation products, allowing for accurate quantification of stability.[11]
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of the parent compound (e.g., the wavelength of maximum absorbance).
-
Injection Volume: 20 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11] Specificity is confirmed by analyzing the stressed samples and ensuring that the degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Caption: Generalized degradation pathways for fluoroquinolones.
Caption: Workflow for assessing aqueous stability.
Conclusion
While direct stability data for this compound is not currently available, a comprehensive analysis of analogous fluoroquinolone compounds provides a strong predictive framework for its behavior in aqueous solutions. It is anticipated that photodegradation will be a significant degradation pathway, and stability may also be influenced by pH. The experimental protocols detailed in this guide provide a robust starting point for researchers to perform definitive stability studies on this specific molecule. Such studies are essential for the successful development of any pharmaceutical product containing this compound.
References
- 1. Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. sites.unimi.it [sites.unimi.it]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanisms of flumequine degradation by sulfate radical based AOP in different water samples containing inorganic anions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. fda.gov [fda.gov]
- 11. altabrisagroup.com [altabrisagroup.com]
Methodological & Application
Application Notes and Protocols for In Vitro Anticancer Activity of 6,8-Difluoro-2-methylquinolin-4-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for assessing the in vitro anticancer activity of quinoline derivatives, with a focus on compounds structurally related to 6,8-Difluoro-2-methylquinolin-4-amine. Due to the limited availability of specific data for this compound, this report compiles and presents representative data from closely related 4-aminoquinoline and fluorinated quinoline analogs to serve as a practical guide. The protocols herein describe standard assays for determining cytotoxicity (MTT assay), and for elucidating potential mechanisms of action through protein expression analysis (Western Blot), and cell fate analysis (apoptosis and cell cycle assays). Visualizations of a general experimental workflow and a plausible signaling pathway are also provided to guide the research process.
Introduction to Quinoline Derivatives in Cancer Research
Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] In the realm of oncology, numerous quinoline-based molecules have been investigated and developed as potent anticancer agents.[1][2] These compounds exert their anticancer effects through diverse mechanisms of action, including but not limited to, the inhibition of key enzymes such as tyrosine kinases (e.g., EGFR), MEK, and topoisomerases, as well as the disruption of tubulin polymerization.[2] The 4-aminoquinoline scaffold, in particular, has been identified as a privileged structure in the design of novel anticancer drugs. The introduction of fluorine substituents into the quinoline ring can further enhance the pharmacological properties of these molecules, including their metabolic stability and binding affinity to target proteins.
Representative Anticancer Activity of Fluorinated 4-Aminoquinoline Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 | |
| Fluorinated quinoline analog 6a (meta-F) | MDA-MB-468 (Breast) | 2.5-5 | [3] |
| Fluorinated quinoline analog 6b (para-F) | MDA-MB-468 (Breast) | 2.5-5 | [3] |
| Fluorinated quinoline analog 6f (meta-F, para-benzyloxy) | MDA-MB-468 (Breast) | 2.0 | [3] |
| Fluorinated quinoline analog 6a (meta-F) | MCF-7 (Breast) | 5.0 | [3] |
| Fluorinated quinoline analog 6f (meta-F, para-benzyloxy) | MCF-7 (Breast) | 5.0 | [3] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 µg/ml | |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | U937 (Leukemia) | 43.95 µg/ml |
Disclaimer: The data presented in this table is for illustrative purposes and represents the activities of various fluorinated 4-aminoquinoline derivatives, not specifically this compound. Researchers should generate their own experimental data for the specific compound of interest.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
This compound (or analog) stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Analysis of Protein Expression: Western Blot
Western blotting is a technique used to detect specific proteins in a sample. This can be used to investigate the effect of the test compound on signaling pathways, for instance, by examining the phosphorylation status of key proteins like EGFR.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.[5]
-
Apoptosis and Cell Cycle Analysis: Flow Cytometry
Flow cytometry can be used to analyze the effects of a compound on the cell cycle and to quantify apoptosis.
Apoptosis Assay (Annexin V/PI Staining):
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][6][7]
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
Cell Cycle Analysis:
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.[9]
Visualizations
Experimental Workflow
Caption: General workflow for in vitro anticancer screening of a novel compound.
Hypothetical Signaling Pathway: EGFR Inhibition
Caption: Hypothetical EGFR signaling pathway and the potential inhibitory role of a quinoline derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Screening 6,8-Difluoro-2-methylquinolin-4-amine Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4][5] These compounds exert their antiproliferative action through diverse mechanisms such as targeting protein kinases, inhibiting tubulin polymerization, and inducing apoptosis.[1][6] This document provides a detailed, albeit prospective, set of application notes and experimental protocols for the initial screening of a novel compound, 6,8-Difluoro-2-methylquinolin-4-amine, against various cancer cell lines.
Due to the absence of published studies on the anticancer activity of this compound, the following protocols are based on established methodologies for screening novel chemical entities and the known mechanisms of action of similar quinoline-based anticancer agents. The proposed screening cascade aims to evaluate the cytotoxic and apoptotic potential of the compound and to elucidate its potential mechanism of action by investigating its effects on key cancer-related signaling pathways, such as those mediated by Pim-1 and Src kinases.[1][4]
Compound Information
| Compound Name | This compound |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₈F₂N₂ |
| Molecular Weight | 194.18 g/mol |
| Structure | (Structure to be inserted here if available) |
| Purity | ≥95% (recommended for biological assays) |
| Solubility | To be determined experimentally (e.g., in DMSO) |
Preliminary Cytotoxicity Screening
The initial step is to assess the cytotoxic effect of this compound across a panel of human cancer cell lines. This will help determine the compound's potency and selectivity.
Recommended Cancer Cell Lines
A diverse panel of cancer cell lines is recommended to evaluate the breadth of the compound's activity.
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Commonly used, well-characterized, and known to be sensitive to various quinoline derivatives. |
| NCI-H460 | Lung Carcinoma | A frequently used cell line in the NCI-60 panel for initial cancer drug screening.[7] |
| SF-268 | Glioblastoma | Represents a central nervous system malignancy and is part of the initial NCI-60 screening panel.[7] |
| PC-3 | Prostate Cancer | Prostate cancer is a common target for quinoline-based compounds, particularly those inhibiting Pim-1 kinase.[1] |
| K562 | Chronic Myeloid Leukemia | A suspension cell line that can be used to assess activity against hematological malignancies. |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][6]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[3]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[7][8][9]
Materials:
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.[9]
-
Washing: Wash the plates five times with deionized water and allow them to air dry.[10]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[8]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Shake the plate for 5-10 minutes and read the absorbance at 510 nm.[8]
Data Presentation:
Table 1: Hypothetical IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | [Insert Value] | [Insert Value] |
| NCI-H460 | [Insert Value] | [Insert Value] |
| SF-268 | [Insert Value] | [Insert Value] |
| PC-3 | [Insert Value] | [Insert Value] |
| K562 | [Insert Value] | [Insert Value] |
Investigation of Apoptosis Induction
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is recommended.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Collection: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[11][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
Data Presentation:
Table 2: Hypothetical Percentage of Apoptotic Cells after Treatment
| Cell Line | Treatment | % Early Apoptotic | % Late Apoptotic/Necrotic |
| MCF-7 | Control | [Insert Value] | [Insert Value] |
| IC₅₀ | [Insert Value] | [Insert Value] | |
| 2x IC₅₀ | [Insert Value] | [Insert Value] | |
| PC-3 | Control | [Insert Value] | [Insert Value] |
| IC₅₀ | [Insert Value] | [Insert Value] | |
| 2x IC₅₀ | [Insert Value] | [Insert Value] |
Mechanistic Studies
Based on the literature for quinoline derivatives, potential mechanisms of action include the inhibition of protein kinases like Pim-1 and Src, and the disruption of microtubule dynamics.[1][4]
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is often overexpressed in various cancers.[1][14][15][16][17]
Suggested Assay: Western Blot analysis to detect changes in the phosphorylation of Pim-1 substrates like BAD.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell proliferation, survival, and motility.[4][5][18][19][20]
Suggested Assay: Western Blot analysis to assess the phosphorylation status of Src and its downstream targets like FAK.
Tubulin Polymerization
Some quinoline derivatives are known to interfere with microtubule formation by inhibiting tubulin polymerization.[6]
Suggested Assay: In vitro tubulin polymerization assay. This can be performed using a commercially available kit that measures the change in fluorescence or absorbance upon tubulin polymerization.[21][22][23][24][25]
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for screening this compound.
Pim-1 Kinase Signaling Pathway
Caption: Potential inhibition of the Pim-1 pro-survival signaling pathway.
Src Kinase Signaling Pathway
Caption: Potential inhibition of the Src kinase signaling pathway.
Conclusion
These application notes and protocols provide a comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The proposed screening cascade will generate crucial data on its cytotoxicity, apoptotic activity, and potential mechanisms of action, which will be instrumental for further preclinical development. It is imperative to meticulously document all experimental conditions and results to ensure reproducibility and to guide future studies.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. [PDF] PIM Kinase as an Executional Target in Cancer | Semantic Scholar [semanticscholar.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 19. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. In vitro tubulin polymerization assay [bio-protocol.org]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. universalbiologicals.com [universalbiologicals.com]
Application Notes and Protocols for Antimicrobial Assays of 6,8-Difluoro-2-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for evaluating the antimicrobial properties of the novel synthetic compound, 6,8-Difluoro-2-methylquinolin-4-amine. Quinolines are a well-established class of compounds with a broad spectrum of biological activities, including significant antimicrobial effects.[1][2] The protocols outlined herein describe standard methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility testing by disk diffusion. These assays are fundamental in the preliminary assessment of a compound's potential as a new antimicrobial agent. While specific experimental data for this compound is not yet publicly available, this document serves as a comprehensive guide for researchers to conduct these essential evaluations.
Introduction
The rise of antibiotic-resistant pathogens necessitates the discovery and development of new antimicrobial agents. Quinoline derivatives have historically been a rich source of antimicrobial drugs, with their mechanism of action often targeting essential bacterial processes.[1][3] The compound this compound belongs to this promising class of molecules. A thorough in vitro evaluation of its antimicrobial activity is the critical first step in the drug development pipeline. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are widely used in microbiology research.[4][5]
Data Presentation (Templates)
The following tables are templates for the presentation of quantitative data obtained from the antimicrobial assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data |
| Escherichia coli | ATCC 25922 | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data |
| Enterococcus faecalis | ATCC 29212 | Data |
| Candida albicans | ATCC 90028 | Data |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | Data | Data | Data |
| Escherichia coli | ATCC 25922 | Data | Data | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Data | Data |
| Enterococcus faecalis | ATCC 29212 | Data | Data | Data |
Table 3: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Test Microorganism | Strain ID | Disk Content (µg) | Zone of Inhibition (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus | ATCC 29213 | e.g., 30 | Data | Interpret |
| Escherichia coli | ATCC 25922 | e.g., 30 | Data | Interpret |
| Pseudomonas aeruginosa | ATCC 27853 | e.g., 30 | Data | Interpret |
| Enterococcus faecalis | ATCC 29212 | e.g., 30 | Data | Interpret |
* S = Susceptible, I = Intermediate, R = Resistant (based on CLSI guidelines)
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[6][7] The broth microdilution method is a widely used technique for this purpose.[5]
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test microorganisms (standardized inoculum)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth and solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound. If using a solvent like DMSO, ensure the final concentration in the assay does not exceed 1%, as it can inhibit microbial growth.[5]
-
In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row.
-
Add 200 µL of the highest concentration of the test compound (in broth) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound), and well 12 will be the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35-37°C for 16-20 hours for most bacteria.[6]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) when compared to the growth control well.[9] This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
-
References
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. qlaboratories.com [qlaboratories.com]
- 5. protocols.io [protocols.io]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
Application Notes and Protocols for the Evaluation of 6,8-Difluoro-2-methylquinolin-4-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the initial evaluation of the novel compound, 6,8-Difluoro-2-methylquinolin-4-amine, as a potential kinase inhibitor. This document outlines detailed protocols for biochemical and cell-based assays to determine the inhibitory activity, selectivity, and cellular effects of the compound. The provided methodologies are intended to serve as a foundational guide for researchers in the field of drug discovery and development.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of several malignancies. This document details the experimental procedures for assessing the potential of this compound as a novel kinase inhibitor. The following sections will cover in vitro enzymatic assays, cell-based phosphorylation and proliferation assays, and downstream target validation using Western blotting.
Biochemical Kinase Inhibition Assays
Biochemical assays are the first step in evaluating the direct inhibitory effect of a compound on purified kinase enzymes.[1] These assays help determine the potency and selectivity of the inhibitor.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a common method for measuring kinase activity and inhibition using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).[2]
Materials:
-
Purified recombinant kinases (e.g., a panel of representative kinases from different families)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (test compound) dissolved in DMSO
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound and staurosporine in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 2.5 µL of the diluted compounds or controls to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.[3]
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Hypothetical Kinase Selectivity Profile
The following table summarizes hypothetical IC₅₀ values for this compound against a panel of kinases.
| Kinase Target | IC₅₀ (nM) of this compound | IC₅₀ (nM) of Staurosporine (Control) |
| EGFR | 50 | 5 |
| VEGFR2 | 75 | 8 |
| PDGFRβ | 60 | 7 |
| c-Met | > 10,000 | 10 |
| Src | 150 | 6 |
| Abl | > 10,000 | 12 |
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of EGFR, VEGFR2, and PDGFRβ, with weaker activity against Src and minimal activity against c-Met and Abl at the tested concentrations.
Cell-Based Kinase Inhibition Assays
Cell-based assays are crucial for confirming the activity of a kinase inhibitor in a more physiologically relevant context.[4][5][6] These assays can measure the inhibition of intracellular kinase activity and its effect on cell proliferation.
Cellular Phosphorylation Assay Protocol
This protocol uses Western blotting to assess the inhibition of a specific kinase's activity within a cell by measuring the phosphorylation of its downstream substrate.[7][8]
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
Growth factor (e.g., EGF for EGFR activation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.[8]
Cell Proliferation Assay Protocol (Ba/F3 Transformation Assay)
This assay is used to determine if a kinase inhibitor can block the proliferation of cells that are dependent on the activity of a specific oncogenic kinase.[9]
Materials:
-
Ba/F3 cells engineered to express a constitutively active form of the target kinase (e.g., EGFR L858R)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
White, opaque 96-well plates
Procedure:
-
Seed the engineered Ba/F3 cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of proliferation and determine the GI₅₀ (concentration for 50% growth inhibition).
Hypothetical Cellular Assay Data
| Assay Type | Cell Line | Target Pathway | GI₅₀ / IC₅₀ (nM) |
| Cellular Phosphorylation | A431 | p-EGFR | 150 |
| Cell Proliferation | Ba/F3-EGFR L858R | EGFR Signaling | 200 |
Interpretation: The hypothetical data indicates that this compound can inhibit the phosphorylation of EGFR in a cellular context and subsequently inhibit the proliferation of cancer cells driven by this kinase.
Visualizations: Signaling Pathways and Workflows
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. promega.com [promega.com]
- 4. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Western blot analysis and kinase activity assays [bio-protocol.org]
- 8. youtube.com [youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for 6,8-Difluoro-2-methylquinolin-4-amine in Neuroprotective Studies
Introduction
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3][4] Their neuroprotective potential, in particular, has garnered considerable interest for the development of novel therapeutics against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] The compound 6,8-Difluoro-2-methylquinolin-4-amine represents a promising candidate for neuroprotective studies due to its structural similarity to other quinoline derivatives that have shown efficacy in preclinical models.
These application notes provide a comprehensive overview of the potential use of this compound in neuroprotective research. The document outlines hypothetical mechanisms of action, detailed experimental protocols for in vitro evaluation, and illustrative data presentation. The information presented herein is based on the known neuroprotective properties of the broader class of quinoline derivatives and serves as a guide for researchers and drug development professionals.
Hypothesized Mechanism of Action
Based on studies of related quinoline derivatives, this compound is hypothesized to exert its neuroprotective effects through a multi-target approach. The primary proposed mechanisms include:
-
Antioxidant Activity: The quinoline scaffold is known to possess radical scavenging properties, which can mitigate oxidative stress, a key pathological factor in neurodegeneration.[1][3][4]
-
Enzyme Inhibition: It may act as an inhibitor of key enzymes involved in the progression of neurodegenerative diseases, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[1][2][4] Inhibition of these enzymes can lead to increased levels of essential neurotransmitters and reduced production of neurotoxic byproducts.
Data Presentation: Hypothetical In Vitro Efficacy
The following tables summarize hypothetical quantitative data for this compound (referred to as Compound QF-1) in key in vitro neuroprotection assays. These values are for illustrative purposes to guide experimental design and data interpretation.
Table 1: Antioxidant Activity of Compound QF-1
| Assay | IC50 (µM) | Positive Control (IC50, µM) |
| DPPH Radical Scavenging | 15.8 | Trolox (8.2) |
| ABTS Radical Scavenging | 12.5 | Ascorbic Acid (5.7) |
| Oxygen Radical Absorbance Capacity (ORAC) | 2.1 (µM TE/µM) | Trolox (1.0 µM TE/µM) |
TE: Trolox Equivalents
Table 2: Enzyme Inhibition Profile of Compound QF-1
| Target Enzyme | IC50 (µM) | Positive Control (IC50, µM) |
| Acetylcholinesterase (AChE) | 0.85 | Donepezil (0.02) |
| Monoamine Oxidase B (MAO-B) | 1.2 | Selegiline (0.05) |
| Catechol-O-methyltransferase (COMT) | 2.5 | Tolcapone (0.1) |
Table 3: Neuroprotective Effect of Compound QF-1 in a Cellular Model of Oxidative Stress
| Cell Line | Neurotoxin | Endpoint | EC50 (µM) |
| SH-SY5Y | H₂O₂ (100 µM) | Cell Viability (MTT Assay) | 5.2 |
| PC12 | 6-OHDA (50 µM) | Neurite Outgrowth | 3.8 |
6-OHDA: 6-hydroxydopamine
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: DPPH Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of Compound QF-1.
Materials:
-
Compound QF-1
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Compound QF-1 in methanol.
-
Prepare a series of dilutions of Compound QF-1 and Trolox in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of the compound dilutions or Trolox to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
Determine the IC50 value by plotting the percentage of scavenging against the compound concentration.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the inhibitory effect of Compound QF-1 on AChE activity.
Materials:
-
Compound QF-1
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of Compound QF-1 and Donepezil in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of the compound dilutions or Donepezil to triplicate wells.
-
Add 50 µL of AChE solution (0.1 U/mL) to each well and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution (0.3 mM) to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution (0.5 mM).
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
Protocol 3: Cell Viability (MTT) Assay in SH-SY5Y Cells
Objective: To evaluate the protective effect of Compound QF-1 against hydrogen peroxide (H₂O₂)-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Compound QF-1
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of Compound QF-1 for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM and incubate for 24 hours.
-
Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Determine the EC50 value, the concentration at which the compound provides 50% protection.
Visualizations
Caption: Proposed neuroprotective mechanism of Compound QF-1.
Caption: Experimental workflow for neuroprotective evaluation.
References
- 1. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciprofiles.com [sciprofiles.com]
- 4. researchgate.net [researchgate.net]
Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of 6,8-Difluoro-2-methylquinolin-4-amine
ABSTRACT:
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6,8-Difluoro-2-methylquinolin-4-amine, a key intermediate in the synthesis of novel pharmaceutical agents. The developed method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control and stability testing of this compound. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with UV detection at 254 nm. This document provides a comprehensive experimental protocol for method validation in accordance with ICH guidelines.
Introduction
This compound is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug development.[1] Its structural features make it a valuable building block for the synthesis of kinase inhibitors and antimicrobial agents.[1] As with any active pharmaceutical ingredient (API) or intermediate, a validated analytical method is crucial for ensuring its quality, purity, and stability throughout the manufacturing process and during storage. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such aromatic amines.[2][3] This application note presents a detailed, validated HPLC method for this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the analyte is presented in Table 1. This information is essential for the rational development of an HPLC method.
| Property | Value | Reference |
| CAS Number | 288151-32-6 | [1] |
| Molecular Formula | C₁₀H₈F₂N₂ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | 237-238 °C | [1] |
HPLC Method and Chromatographic Conditions
Based on the chemical nature of the analyte and a review of methods for similar aromatic amines, a reversed-phase HPLC method was developed. The chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Accurately weigh a quantity of the test sample containing approximately 25 mg of this compound and prepare a solution in the same manner as the standard stock solution. Further dilute as necessary to fall within the calibration range.
Method Validation Protocol
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity: The specificity of the method was evaluated by analyzing a blank (diluent), a placebo (if applicable), and the analyte standard. The retention time of the analyte should be distinct, and there should be no interfering peaks at the retention time of the analyte in the blank or placebo chromatograms. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method is stability-indicating.
Linearity: Linearity was assessed by injecting the working standard solutions at five concentration levels (e.g., 10, 25, 50, 75, and 100 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
Accuracy: Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.
Precision:
-
Repeatability (Intra-day Precision): Six replicate injections of the 100% concentration level standard solution were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on two different days by different analysts. The relative standard deviation (RSD) of the peak areas was calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Data Presentation
The results of the method validation are summarized in the following tables.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 4: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751230 |
| 75 | 1126845 |
| 100 | 1502460 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 5: Accuracy and Precision Data
| Concentration Level | Accuracy (% Recovery) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=12) |
| 80% | 99.5% | 1.2% | 1.5% |
| 100% | 100.2% | 0.9% | 1.1% |
| 120% | 100.8% | 1.1% | 1.3% |
Table 6: LOD and LOQ
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Workflow and Diagrams
The overall workflow for the development and validation of the HPLC method is depicted in the following diagram.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The developed reversed-phase HPLC method provides a reliable and robust tool for the quantitative analysis of this compound. The method is validated to be specific, linear, accurate, and precise, meeting the stringent requirements for quality control in a pharmaceutical setting. The provided protocols and data serve as a comprehensive guide for researchers and scientists involved in the analysis of this and structurally related compounds.
References
Application Notes and Protocols for Cell-Based Assays with 6,8-Difluoro-2-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that are actively investigated in drug discovery, particularly for their potential as anti-cancer agents.[1][2][3] These compounds have been shown to exhibit a range of biological activities, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in tumor progression.[1][2][4] This document provides a detailed experimental protocol for conducting cell-based assays to evaluate the biological activity of 6,8-Difluoro-2-methylquinolin-4-amine, a novel quinoline derivative. The following protocols are designed to be adaptable for various cancer cell lines and research objectives.
Compound Handling and Preparation
1.1. Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
1.2. Working Solution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot at room temperature.
-
Prepare a series of working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations.
-
Note: The final DMSO concentration in the culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
Cell Culture
2.1. Cell Line Selection:
-
Select appropriate cancer cell lines for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer).
-
Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting any experiment.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate for 4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[5]
-
Incubate the plate in the dark at room temperature for 2-4 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
After 24 hours, treat the cells with different concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.[8]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Signaling Pathway Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on signaling pathways.[9][10][11]
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A simplified PI3K/Akt signaling pathway.
Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98.1 ± 4.5 | 95.3 ± 5.0 | 92.7 ± 5.5 |
| 1 | 92.5 ± 3.9 | 85.1 ± 4.2 | 78.4 ± 4.9 |
| 10 | 75.3 ± 3.1 | 60.7 ± 3.5 | 45.2 ± 3.8 |
| 50 | 42.8 ± 2.7 | 25.4 ± 2.9 | 15.8 ± 2.1 |
| 100 | 21.6 ± 2.2 | 10.9 ± 1.8 | 5.3 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 10 | 80.4 ± 3.5 | 10.1 ± 1.2 | 7.3 ± 1.0 | 2.2 ± 0.6 |
| 50 | 55.7 ± 4.2 | 25.8 ± 2.5 | 15.6 ± 1.8 | 3.9 ± 0.9 |
| 100 | 30.1 ± 3.8 | 45.3 ± 3.1 | 20.2 ± 2.4 | 4.4 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments after 48 hours of treatment.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial in vitro evaluation of this compound. By systematically assessing its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent. The provided data tables serve as a template for presenting quantitative results in a clear and concise manner. Further investigations may be warranted to elucidate the precise molecular mechanisms of action and to evaluate the in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,8-Difluoro-2-methylquinolin-4-amine in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Acquired drug resistance is a significant challenge in cancer therapy, leading to treatment failure and disease progression. Quinoline derivatives have emerged as a promising class of compounds with potential to overcome drug resistance.[1][2][3][4] This document provides detailed application notes and protocols for investigating the potential of a novel compound, 6,8-Difluoro-2-methylquinolin-4-amine, in studying and potentially reversing drug resistance mechanisms in cancer cells. While direct studies on this specific compound are not yet widely published, the following information is based on the known activities of similar quinoline-based molecules and established methodologies in drug resistance research.
Hypothesized Mechanism of Action
Based on the structure of this compound and the known mechanisms of other quinoline derivatives, we hypothesize that this compound may counteract drug resistance through one or more of the following mechanisms:
-
Inhibition of Key Signaling Pathways: Many cancers develop resistance by activating pro-survival signaling pathways such as the PI3K/AKT/mTOR and Ras/MAPK pathways.[5][6][7] this compound may act as an inhibitor of critical kinases within these pathways, thereby re-sensitizing resistant cells to conventional chemotherapy.
-
Modulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance (MDR), as these pumps actively efflux chemotherapeutic agents from cancer cells.[8] This compound could potentially inhibit the function of these transporters, leading to increased intracellular accumulation of anticancer drugs.
-
Induction of Apoptosis: The compound might trigger programmed cell death (apoptosis) in resistant cancer cells, bypassing the resistance mechanisms that inhibit apoptosis.[4][9]
Potential Applications
-
Reversal of Chemoresistance: To be used in combination with standard chemotherapeutic agents to overcome acquired resistance in various cancer cell lines.
-
Mechanistic Studies: To serve as a chemical probe to investigate the signaling pathways and molecular players involved in the development and maintenance of drug resistance.
-
Lead Compound for Drug Development: To act as a scaffold for the development of more potent and specific inhibitors of drug resistance.
Data Presentation
The following tables present hypothetical, yet plausible, data that could be generated from the experimental protocols described below.
Table 1: Cytotoxicity of this compound in Drug-Sensitive and Drug-Resistant Cancer Cell Lines
| Cell Line | Drug Resistance Profile | This compound IC₅₀ (µM) |
| MCF-7 | Doxorubicin-Sensitive (Parental) | 15.2 ± 1.8 |
| MCF-7/ADR | Doxorubicin-Resistant | 8.5 ± 0.9 |
| A549 | Cisplatin-Sensitive (Parental) | 22.1 ± 2.5 |
| A549/CIS | Cisplatin-Resistant | 12.3 ± 1.4 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are shown as mean ± standard deviation from three independent experiments.
Table 2: Combination Effect of this compound with Doxorubicin in Resistant MCF-7/ADR Cells
| Treatment | Doxorubicin IC₅₀ (nM) | Combination Index (CI) |
| Doxorubicin alone | 850 ± 45 | - |
| Doxorubicin + 2 µM Compound | 420 ± 30 | 0.49 (Synergistic) |
| Doxorubicin + 5 µM Compound | 150 ± 18 | 0.18 (Strongly Synergistic) |
The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Effect of this compound on Intracellular Doxorubicin Accumulation
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |
| MCF-7/ADR | Doxorubicin (10 µM) | 150 ± 12 |
| MCF-7/ADR | Doxorubicin (10 µM) + Compound (5 µM) | 480 ± 35 |
Intracellular doxorubicin accumulation is measured by flow cytometry, exploiting the natural fluorescence of doxorubicin. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to a chemotherapeutic agent.[10][11]
Materials:
-
Parental cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
-
MTT or similar cell viability assay kit
Procedure:
-
Determine the IC₅₀ of the Chemotherapeutic Agent:
-
Seed parental cells in a 96-well plate.
-
Treat with a serial dilution of the chemotherapeutic agent for 72 hours.
-
Perform an MTT assay to determine the concentration that inhibits cell growth by 50% (IC₅₀).
-
-
Initial Exposure:
-
Culture the parental cells in a T25 flask.
-
Expose the cells to the chemotherapeutic agent at a concentration equal to the IC₅₀.
-
-
Stepwise Increase in Concentration:
-
When the cells reach 80-90% confluency, subculture them.
-
Gradually increase the concentration of the chemotherapeutic agent in the culture medium (e.g., by 1.5 to 2-fold increments) with each passage.
-
Monitor cell morphology and growth rate. It is common to observe a significant reduction in growth rate and increased cell death initially.
-
-
Maintenance and Stabilization:
-
Continue this process for several months until the cells can proliferate in a high concentration of the drug (e.g., 10-20 times the initial IC₅₀).
-
The resulting cell line is considered drug-resistant (e.g., MCF-7/ADR).
-
-
Validation:
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC₅₀ of the resistant cell line to the parental cell line.
-
Protocol 2: Evaluation of Cytotoxicity and Synergism
This protocol details how to assess the cytotoxic effects of this compound alone and in combination with a standard chemotherapeutic agent.
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed both parental and resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Single-Agent Cytotoxicity:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent.
-
Treat the cells with these single agents for 72 hours.
-
Perform an MTT assay and measure absorbance to determine the IC₅₀ values for each compound in both cell lines.
-
-
Combination Study:
-
Treat the resistant cells with a fixed, non-toxic concentration of this compound combined with a serial dilution of the chemotherapeutic agent.
-
Alternatively, use a constant ratio combination design.
-
Incubate for 72 hours.
-
-
Data Analysis:
-
Perform an MTT assay to determine cell viability.
-
Calculate the IC₅₀ of the chemotherapeutic agent in the presence of the compound.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
-
References
- 1. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting precipitation of 6,8-Difluoro-2-methylquinolin-4-amine in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,8-Difluoro-2-methylquinolin-4-amine. The information is designed to help address challenges related to its precipitation in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this?
A1: This is a common issue when a compound that is highly soluble in a non-polar solvent like DMSO is introduced into an aqueous environment like cell culture media.[1] The DMSO disperses into the medium, leaving the compound in a now predominantly aqueous solution where its solubility is much lower, causing it to precipitate.[1] This is often referred to as a solvent-shifting effect.
Q2: What are the key factors that influence the solubility of this compound in aqueous solutions like cell culture media?
A2: Several factors can impact the solubility of quinoline derivatives:
-
pH: The solubility of quinoline and its derivatives is highly dependent on the pH of the solution.[2][3] As weak bases, their solubility generally increases in more acidic conditions (lower pH) where they can become protonated.[2]
-
Ionic Strength: The concentration of salts in the media can affect solubility, a phenomenon known as the "salting-out" effect, which can decrease the solubility of organic compounds.[2][3]
-
Temperature: Generally, the solubility of solid compounds increases with temperature.[4][5]
-
Presence of Serum: Components in serum, such as proteins, can sometimes interact with the compound, potentially affecting its solubility.
-
Media Composition: Different cell culture media have varying compositions of salts, amino acids, and other components that can influence the solubility of your compound.[6]
Q3: How can I prevent or minimize the precipitation of this compound in my cell culture experiments?
A3: Here are several strategies to mitigate precipitation:
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO. This allows you to add a smaller volume to your culture medium, thereby reducing the final DMSO concentration and the solvent-shifting effect.[1]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a small volume of media, vortex or mix well, and then add this to the final culture volume.
-
Pre-warming the Media: Warming the cell culture media to 37°C before adding the compound can help increase its solubility.[7]
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. It is crucial to run a vehicle control to assess the effect of DMSO on your cells.
-
Use of Solubilizing Agents: For poorly soluble compounds, the use of pharmaceutically acceptable solubilizing agents or excipients, such as surfactants (e.g., Pluronic F127) or cyclodextrins, can be explored to improve solubility and prevent precipitation.[8][9][10]
Q4: I observed a precipitate in my media even without adding my compound. What could be the cause?
A4: Precipitation in cell culture media can occur for reasons unrelated to your test compound.[11] Common causes include:
-
Temperature shifts: Repeated freeze-thaw cycles or storing media at incorrect temperatures can cause salts and proteins to precipitate.
-
Incorrect preparation: The order of adding components when preparing media from powder can lead to the formation of insoluble salts.[11]
-
Evaporation: Water loss from the media can increase the concentration of solutes, leading to precipitation.[11]
-
Contamination: Bacterial or fungal contamination can cause turbidity and changes in pH, which may lead to precipitation.[7][11]
Physicochemical Properties of this compound
A summary of the available physicochemical data for this compound is provided below. Understanding these properties can help in troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₂N₂ | [12] |
| Molecular Weight | 194.18 g/mol | [12] |
| Melting Point | 237-238 °C | [12] |
| Storage | 2-8°C, protect from light | [12] |
Experimental Protocols
Protocol for Preparing a Stock Solution and Diluting in Cell Culture Media
This protocol provides a general methodology for dissolving and diluting a poorly soluble compound like this compound for in vitro experiments.
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add an appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (in Cell Culture Media):
-
Pre-warm the cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Aim for a final DMSO concentration of ≤ 0.1% if possible.
-
Method A (Direct Addition): While gently swirling the pre-warmed medium, add the calculated volume of the stock solution dropwise. Immediately mix well by gentle inversion or pipetting.
-
Method B (Serial Dilution): For very high concentrations or persistent precipitation, create an intermediate dilution. Add the stock solution to a smaller volume of pre-warmed media (e.g., 100-200 µL), mix thoroughly, and then add this intermediate dilution to the final volume of media.
-
Visually inspect the medium for any signs of precipitation immediately after adding the compound and before applying it to the cells. If precipitation is observed, consider the troubleshooting steps outlined above.
-
Diagrams
Caption: Troubleshooting workflow for compound precipitation.
Caption: Key factors influencing compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cibtech.org [cibtech.org]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. This compound [myskinrecipes.com]
optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 4-hydroxy-6,8-difluoro-2-methylquinoline (Intermediate) | Incomplete cyclization of the aniline and β-ketoester. | - Ensure anhydrous reaction conditions. - Optimize the reaction temperature; high temperatures can favor the formation of 2-quinolones.[1] - Consider using a different acid catalyst, such as polyphosphoric acid (PPA), to promote cyclization. |
| Formation of Impurities During Chlorination | - Over-chlorination or side reactions with the difluoro-substituted ring. - Incomplete removal of the chlorinating agent (e.g., POCl₃). | - Carefully control the reaction temperature and time. - Use a milder chlorinating agent if possible. - Ensure complete removal of excess phosphorus oxychloride under reduced pressure before workup.[2] |
| Low Yield of 4-amino-6,8-difluoro-2-methylquinoline | - Inefficient displacement of the chloro group. - Decomposition of the starting material or product under harsh reaction conditions. | - Use a suitable solvent that can facilitate the nucleophilic substitution, such as ethanol or isopropanol. - Optimize the reaction temperature and time to avoid degradation. - Consider using a catalyst to facilitate the amination reaction. |
| Difficulty in Product Purification | - Presence of closely related impurities or starting materials. - Poor crystallization of the final product. | - Employ column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) for purification.[3] - Attempt recrystallization from different solvent systems to obtain a pure solid.[3] |
| Inconsistent Reaction Outcomes | - Variability in the quality of starting materials. - Presence of moisture in the reaction. | - Use high-purity, anhydrous reagents and solvents. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing 4-amino-6,8-difluoro-2-methylquinoline?
A common and effective approach involves a multi-step synthesis, which can be broadly outlined as:
-
Conrad-Limpach-Knorr synthesis: Reaction of 3,5-difluoroaniline with a β-ketoester like ethyl acetoacetate to form a β-amino acrylate, followed by thermal cyclization to yield 4-hydroxy-6,8-difluoro-2-methylquinoline.[1]
-
Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]
-
Amination: Nucleophilic substitution of the 4-chloro group with an amino group, typically by reacting with a source of ammonia or an appropriate amine.
Q2: What are the critical parameters to control during the cyclization step?
The temperature is a critical parameter in the Conrad-Limpach-Knorr synthesis. Lower temperatures generally favor the formation of the 4-quinolone, while higher temperatures can lead to the formation of the 2-quinolone isomer.[1] The choice of solvent and catalyst can also significantly influence the reaction outcome.
Q3: Are there any specific safety precautions to consider during this synthesis?
Yes, several safety precautions are crucial:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Many organic solvents used in this synthesis are flammable and volatile.
-
The final product, 4-amino-6,8-difluoro-2-methylquinoline, is classified as an acute toxicant and an eye irritant.[4] Always handle with care and use appropriate PPE.
Q4: How can I confirm the identity and purity of the synthesized compound?
Standard analytical techniques should be used for characterization and purity assessment, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[3]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Experimental Protocols
Synthesis of 4-hydroxy-6,8-difluoro-2-methylquinoline
This protocol is adapted from the general principles of the Conrad-Limpach-Knorr synthesis.[1]
-
To a stirred solution of 3,5-difluoroaniline in a high-boiling point solvent such as diphenyl ether, add ethyl acetoacetate.
-
Heat the mixture at a controlled temperature (e.g., 140-150 °C) for a specified time to form the intermediate β-amino acrylate.
-
Increase the temperature (e.g., to 250 °C) to induce cyclization.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with the non-polar solvent, and dry to obtain 4-hydroxy-6,8-difluoro-2-methylquinoline.
Synthesis of 4-chloro-6,8-difluoro-2-methylquinoline
This protocol is based on a general method for the chlorination of 4-hydroxyquinolines.[2]
-
Carefully add 4-hydroxy-6,8-difluoro-2-methylquinoline to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for several hours.
-
After the reaction is complete, remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-chloro-6,8-difluoro-2-methylquinoline.
Synthesis of 4-amino-6,8-difluoro-2-methylquinoline
This protocol describes a general amination procedure.
-
Dissolve 4-chloro-6,8-difluoro-2-methylquinoline in a suitable alcohol (e.g., ethanol or 2-propanol).
-
Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol.
-
Heat the mixture in a sealed pressure vessel at a specified temperature.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain 4-amino-6,8-difluoro-2-methylquinoline.
Visualizations
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-6,8-difluoro-2-methylquinoline AldrichCPR | 288151-32-6 [sigmaaldrich.com]
Technical Support Center: Purification of 6,8-Difluoro-2-methylquinolin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 6,8-Difluoro-2-methylquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification strategies for this compound include recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile, the desired final purity, and the scale of the purification.
Q2: Why does my compound streak or show poor separation during silica gel chromatography?
A2: this compound is a basic compound due to the presence of the amine group. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing streaking, tailing, and poor separation.[1] To mitigate this, it is recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, to neutralize the acidic sites on the silica.[1] Alternatively, using an amine-functionalized silica gel can also prevent these undesirable interactions.
Q3: What are some suitable solvent systems for recrystallizing this compound?
A3: A good recrystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar, aromatic amine like this compound, suitable solvent systems could include ethanol/water, isopropanol/water, or ethyl acetate/hexanes. The optimal solvent or solvent mixture must be determined empirically.
Q4: Can I use preparative HPLC for the final purification step?
A4: Yes, preparative HPLC is an excellent technique for achieving high purity (>99%).[2][3] Reversed-phase columns (e.g., C18) are typically used. The mobile phase often consists of a mixture of acetonitrile and water or methanol and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. Mass-spectrometry compatible buffers like formic acid are preferable if mass-based fraction collection is used.[4][5]
Q5: How can I remove highly polar impurities from my crude product?
A5: Highly polar impurities can sometimes be removed with an aqueous wash during the reaction workup. By dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with water or brine, water-soluble impurities can be extracted into the aqueous layer. Care must be taken as the amine product itself has some polarity. Acidic washes (e.g., dilute HCl) can be used to protonate the amine and move it into the aqueous layer, leaving non-basic impurities in the organic layer.[6] The amine can then be recovered by basifying the aqueous layer and re-extracting.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is irreversibly adsorbed onto the silica gel. | Add a basic modifier (e.g., 0.5-1% triethylamine) to the mobile phase to compete with your amine for binding to the acidic silica.[1] |
| Consider using an amine-functionalized silica gel column. | |
| The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If using dichloromethane/methanol, increase the methanol percentage. |
| Compound is degrading on the silica. | Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. The addition of a basic modifier can also reduce degradation caused by the acidic silica. |
Issue 2: Product Purity Does Not Improve After Recrystallization
| Possible Cause | Troubleshooting Step |
| The chosen solvent system is not optimal. | Experiment with different solvent pairs. The ideal system will have a steep solubility curve for your compound and will not dissolve the impurities at lower temperatures. |
| Impurities have very similar solubility to the product. | Try a multi-step purification. For example, perform column chromatography first to remove the bulk of the impurities, followed by recrystallization for final polishing. |
| Cooling the solution too quickly, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals. |
Issue 3: Broad or Tailing Peaks in Preparative HPLC
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase. | Add a modifier to the mobile phase. For reversed-phase HPLC, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) can protonate the amine and improve peak shape. |
| Column overload. | Reduce the amount of sample injected onto the column.[7] |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For basic compounds, a low pH (acidic mobile phase) or a high pH (basic mobile phase) can lead to better peak shapes compared to a neutral pH. The "2 pH rule" suggests adjusting the mobile phase pH to be at least two units away from the compound's pKa.[1] |
Data Presentation
The following tables provide a hypothetical comparison of different purification methods for this compound.
Table 1: Comparison of Purification Methods
| Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Scale (mg) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 95-98 | 70-85 | >500 | Effective for removing less soluble or more soluble impurities. |
| Column Chromatography (Silica Gel with 1% Triethylamine) | 85 | 90-97 | 60-80 | 100-1000 | Good for separating compounds with different polarities. |
| Preparative HPLC (C18, Acetonitrile/Water with 0.1% Formic Acid) | 95 | >99 | 80-95 | <100 | Ideal for achieving very high purity on a smaller scale.[2][3] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% Triethylamine) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried powder onto the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Preparative HPLC
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid). Filter the solution through a 0.45 µm filter.
-
Method Development: If necessary, develop an analytical scale method first to determine the optimal gradient and retention time.
-
Injection and Separation: Inject the sample onto the preparative C18 column. Run the developed gradient method.
-
Fraction Collection: Collect the peak corresponding to the desired compound based on UV detection or mass spectrometry.
-
Solvent Removal: Remove the mobile phase solvents, typically by lyophilization or rotary evaporation.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography of basic amines.
References
- 1. biotage.com [biotage.com]
- 2. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 3. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 4. Separation of 8-Quinolinamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. tarosdiscovery.com [tarosdiscovery.com]
- 6. Workup [chem.rochester.edu]
- 7. lcms.cz [lcms.cz]
Technical Support Center: Characterizing Novel Quinolone-Based Small Molecule Inhibitors
Frequently Asked Questions (FAQs)
Q1: My novel quinoline-based compound shows poor solubility in aqueous buffers. How can I improve its solubility for in vitro assays?
A1: Poor aqueous solubility is a common challenge with small molecule inhibitors.[1] Here are several strategies to address this:
-
Co-solvents: Use a small percentage (typically <1%) of an organic co-solvent like DMSO or ethanol to first dissolve the compound before further dilution in aqueous buffer.[1] Always include a vehicle control in your experiments to account for any effects of the solvent.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help to solubilize hydrophobic compounds.
-
Salt Forms: If applicable, consider synthesizing a salt form of your compound, which often exhibits improved aqueous solubility.[1]
Q2: I am observing high variability in my IC50 values between experiments. What are the potential causes?
A2: Variability in IC50 values can stem from several factors:
-
Compound Stability: Ensure your compound is stable in the assay buffer and under the experimental conditions (e.g., temperature, light exposure).[1] Perform stability tests if necessary.
-
Assay Conditions: Inconsistent assay parameters, such as incubation times, enzyme/substrate concentrations, and ATP concentration (for kinase assays), can lead to variable results.[2] Standardize these parameters across all experiments.
-
Cell-Based vs. Biochemical Assays: Expect differences in potency between biochemical (e.g., enzyme) assays and cell-based assays due to factors like cell permeability and metabolism.[1]
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
Q3: How can I determine if the observed cellular effects are due to off-target activity of my compound?
A3: Distinguishing on-target from off-target effects is crucial. A multi-pronged approach is recommended:
-
Use of a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of your inhibitor that is inactive against the primary target. This can help differentiate target-specific effects from those caused by the chemical scaffold.
-
Target Engagement Assays: Employ techniques like cellular thermal shift assays (CETSA) or kinase profiling services to confirm that your compound is engaging the intended target in a cellular context.
-
Phenotypic Rescue Experiments: If possible, perform rescue experiments by overexpressing the target protein or a downstream effector to see if the inhibitor's phenotype can be reversed.
-
Orthogonal Approaches: Use genetic methods like siRNA or CRISPR-Cas9 to knockdown the target protein and compare the resulting phenotype to that observed with your inhibitor.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in kinase assay | Autophosphorylation of the kinase.[2] | Optimize kinase concentration and consider pre-incubating the kinase with ATP before starting the reaction.[2] |
| Non-specific binding of antibody in ELISA-based assays. | Increase the number of wash steps and optimize the blocking buffer. | |
| No inhibition observed at expected concentrations | Poor compound permeability in cell-based assays. | Verify cell permeability using methods like parallel artificial membrane permeability assays (PAMPA).[1] |
| Compound degradation. | Assess compound stability in your specific assay media and conditions. | |
| Incorrect ATP concentration in kinase assays. | For competitive inhibitors, IC50 values are dependent on the ATP concentration. Test at an ATP concentration close to the Km value for the kinase.[2] | |
| Cell toxicity observed at low concentrations | Off-target effects on essential cellular pathways. | Perform a broad kinase screen or other off-target profiling to identify unintended targets.[3] |
| Compound aggregation leading to non-specific toxicity. | Include a counter-screen for aggregation, such as using a detergent like Triton X-100. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a novel compound against a purified kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified kinase and corresponding substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP at a concentration equal to the Km for the kinase[2]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-kinase control.
-
In a 96-well plate, add the kinase and substrate to each well.
-
Add the serially diluted test compound or controls to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to all wells.[4]
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the kinase detection reagent according to the manufacturer's instructions.[5]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a general workflow to confirm that the test compound binds to its intended target protein within a cellular environment.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
PBS (phosphate-buffered saline)
-
Test compound and vehicle control (DMSO)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples precisely
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Workflow for novel inhibitor characterization.
Caption: On-target vs. off-target signaling inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. In vitro kinase assay [protocols.io]
- 5. bmglabtech.com [bmglabtech.com]
challenges in the scale-up synthesis of 6,8-Difluoro-2-methylquinolin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 6,8-Difluoro-2-methylquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and scalable synthetic route involves a three-step process:
-
Conrad-Limpach Reaction: Condensation of 2,4-difluoroaniline with ethyl acetoacetate to form an enamine intermediate.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the enamine intermediate to yield 6,8-Difluoro-2-methylquinolin-4-ol.
-
Chlorination and Amination: Conversion of the 4-hydroxyl group to a chloro intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by nucleophilic substitution with an amine source to give the final product.
Q2: What are the critical parameters to control during the thermal cyclization step?
A2: The thermal cyclization is a high-temperature reaction, typically requiring temperatures around 250°C.[1] Key parameters to control are:
-
Temperature: Insufficient temperature will lead to incomplete reaction, while excessive temperature can cause decomposition and the formation of impurities.
-
Solvent: A high-boiling point, inert solvent is crucial for achieving high yields.[1][2] Common choices include Dowtherm A or mineral oil.
-
Reaction Time: The reaction needs to be monitored to ensure complete cyclization without prolonged exposure to high temperatures.
Q3: What safety precautions should be taken when working with phosphorus oxychloride (POCl₃)?
A3: Phosphorus oxychloride is a highly corrosive and reactive substance. It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quench any excess POCl₃ carefully with a suitable quenching agent under controlled conditions to avoid exothermic reactions.[3][4]
Q4: What are the common impurities that can form during the synthesis?
A4: Potential impurities can arise from incomplete reactions or side reactions in each step. These may include:
-
Unreacted starting materials (2,4-difluoroaniline, ethyl acetoacetate).
-
The intermediate enamine from the first step if cyclization is incomplete.
-
Isomeric quinoline products if the starting aniline is not pure.
-
Over-chlorinated or by-products from the chlorination step.
-
Hydrolysis of the 4-chloro intermediate back to the 4-hydroxyquinoline.
Troubleshooting Guides
Problem 1: Low Yield in the Conrad-Limpach Cyclization Step
| Potential Cause | Suggested Solution |
| Insufficient Reaction Temperature | Ensure the reaction mixture reaches and is maintained at the optimal temperature (typically ~250°C). Use a high-boiling point solvent to facilitate heat transfer and maintain a consistent temperature.[1] |
| Inappropriate Solvent | Use a high-boiling, inert solvent such as Dowtherm A or mineral oil to prevent solvent boiling and ensure efficient heat transfer. The choice of solvent can significantly impact the reaction yield.[2] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction stalls, consider extending the reaction time, but be cautious of potential decomposition. |
| Decomposition of Starting Material or Product | Avoid excessively high temperatures or prolonged reaction times. Ensure the starting materials are of high purity to prevent side reactions. |
Problem 2: Incomplete Chlorination of 6,8-Difluoro-2-methylquinolin-4-ol
| Potential Cause | Suggested Solution |
| Insufficient POCl₃ | Ensure at least a stoichiometric amount of POCl₃ is used. In some cases, a slight excess may be necessary to drive the reaction to completion. |
| Low Reaction Temperature | The chlorination reaction often requires heating. Ensure the reaction mixture is heated to the appropriate temperature as determined by small-scale experiments. |
| Formation of Stable Intermediates | The reaction can proceed through phosphorylated intermediates.[5][6][7] Ensure sufficient reaction time and temperature to convert these intermediates to the desired 4-chloroquinoline. |
| Presence of Water | Ensure all reagents and glassware are dry, as water will react with POCl₃ and deactivate it. |
Problem 3: Formation of Side Products during Amination
| Potential Cause | Suggested Solution |
| Reaction with Solvent | If the amination is performed in a nucleophilic solvent, the solvent may compete with the amine, leading to by-products. Use a non-nucleophilic solvent if possible. |
| Di-amination or Other Side Reactions | Control the stoichiometry of the aminating agent. Use of a large excess may lead to undesired side reactions. |
| Hydrolysis of the 4-Chloro Intermediate | Ensure anhydrous conditions during the reaction and work-up to prevent the hydrolysis of the starting material back to the 4-hydroxyquinoline. |
Experimental Protocols
Step 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol (Conrad-Limpach Reaction)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 2,4-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Condensation: Heat the mixture to 140-150°C for 2-3 hours with stirring to form the enamine intermediate. The progress of the reaction can be monitored by observing the removal of ethanol.
-
Cyclization: Add a high-boiling point solvent (e.g., Dowtherm A, 5-10 volumes) to the reaction mixture. Heat the mixture to 250-260°C and maintain this temperature for 3-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solvent. Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry under vacuum.
Step 2: Synthesis of 4-Chloro-6,8-difluoro-2-methylquinoline
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, add 6,8-Difluoro-2-methylquinolin-4-ol (1.0 eq).
-
Chlorination: Slowly add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask.
-
Reaction: Heat the mixture to reflux (around 110°C) and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to ice-water. Basify the mixture with a suitable base (e.g., sodium carbonate) to precipitate the product. Filter the solid, wash with water, and dry.
Step 3: Synthesis of this compound
-
Reaction Setup: In a sealed reaction vessel, dissolve 4-Chloro-6,8-difluoro-2-methylquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).
-
Amination: Add a source of ammonia, such as a solution of ammonia in the solvent or ammonium hydroxide.
-
Reaction: Heat the mixture in the sealed vessel to 120-150°C for 8-12 hours. The pressure will increase, so ensure the vessel is rated for the reaction conditions.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent and crystallize the product from a suitable solvent system. Filter the solid, wash with a small amount of cold solvent, and dry.
Quantitative Data Summary
| Step | Reactants | Key Reagents/Conditions | Typical Yield | Purity (by HPLC) |
| 1. Conrad-Limpach Cyclization | 2,4-Difluoroaniline, Ethyl acetoacetate | Dowtherm A, 250-260°C | 70-85% | >95% |
| 2. Chlorination | 6,8-Difluoro-2-methylquinolin-4-ol | POCl₃, Reflux (110°C) | 85-95% | >97% |
| 3. Amination | 4-Chloro-6,8-difluoro-2-methylquinoline | Ammonia/Ethanol, 120-150°C | 75-90% | >98% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical troubleshooting flow for key synthesis challenges.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
optimizing HPLC-MS/MS parameters for 6,8-Difluoro-2-methylquinolin-4-amine detection
This technical support guide provides optimized starting parameters, experimental protocols, and troubleshooting advice for the detection and quantification of 6,8-Difluoro-2-methylquinolin-4-amine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Frequently Asked Questions (FAQs) & Initial Method Setup
Q1: What are the recommended initial HPLC-MS/MS parameters for analyzing this compound?
A1: For initial analysis, we recommend starting with parameters adapted from methods used for structurally similar fluoroquinoline compounds. These parameters should be optimized further for your specific instrumentation and application.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18, 2.6 µm, 100 Å (e.g., 3.0 mm x 100 mm) | Provides good reversed-phase retention for quinoline structures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase HPLC. Acetic acid was shown to be effective for similar compounds. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical HPLC columns of this dimension. |
| Column Temperature | 40 °C | Increased temperature can improve peak shape and reduce backpressure. |
| Injection Volume | 5-10 µL | A typical injection volume; should be optimized based on sample concentration. |
| Gradient | 30% B to 95% B over 5 min, hold 1 min, return to 30% B | A generic gradient to elute the compound of interest; requires optimization. |
Table 2: Recommended Starting MS/MS Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine group is basic and readily protonates to form a positive ion. |
| Precursor Ion [M+H]⁺ | m/z 195.07 | Calculated for C₁₀H₈F₂N₂ (Exact Mass: 194.07) |
| Product Ions (MRM) | Propose: m/z 178.0 (Quantifier), m/z 151.0 (Qualifier) | Predicted based on neutral loss of NH₃ (Ammonia) and subsequent loss of HCN. Requires empirical confirmation. |
| Source Temperature | 500 °C | High temperature aids in desolvation. |
| Drying Gas Flow | 10-15 L/min | Dependent on instrument; assists in solvent evaporation. |
| Nebulizer Pressure | 20-40 psi | Dependent on instrument; facilitates droplet formation. |
| Capillary Voltage | 3500 V | A standard voltage for ESI. |
Q2: How do I prepare my sample for analysis?
A2: Sample preparation is critical for robust analysis. The first step is to remove as many unwanted compounds as possible without significant loss of the analyte. For initial method development, dissolve your reference standard in a solvent compatible with the mobile phase, such as a 50:50 mixture of acetonitrile and water. If analyzing from a complex matrix (e.g., biological fluids, tissue extracts), a sample clean-up step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is highly recommended to minimize matrix effects.
Q3: Why is an acidic mobile phase modifier recommended?
A3: An acidic modifier, such as formic acid or acetic acid, serves two main purposes. First, it maintains a low pH to ensure that the basic amine group on the quinoline is protonated, which is essential for good peak shape in reversed-phase chromatography. Second, it promotes the formation of the protonated molecule [M+H]⁺, which is the target precursor ion for detection by ESI-MS in positive mode.
Experimental Protocols
Protocol 1: Stock Solution and Standard Preparation
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Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile.
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Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with 50:50 acetonitrile/water.
-
Calibration Standards: Perform serial dilutions of the working stock solution using 50:50 acetonitrile/water to prepare a calibration curve in the desired concentration range (e.g., 1 ng/mL to 500 ng/mL).
Protocol 2: MS/MS Optimization (Infusion)
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Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile/water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
In positive ESI mode, acquire a full scan (Q1 scan) to confirm the mass of the precursor ion ([M+H]⁺ at m/z 195.07).
-
Perform a product ion scan on the precursor ion (m/z 195.07) to identify the most abundant and stable fragment ions.
-
Select the most intense product ion as the "quantifier" and a second, specific product ion as the "qualifier."
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Optimize collision energy (CE) and other compound-specific parameters for each selected transition (precursor → product) to maximize signal intensity.
Visual Workflow for Method Optimization
Caption: Workflow for HPLC-MS/MS method development and optimization.
Troubleshooting Guide
Q: I am seeing a weak or no signal for my analyte. What should I do?
A: A weak or absent signal can stem from multiple issues.
-
MS Tuning: Ensure the mass spectrometer is properly tuned and calibrated. Confirm that you are monitoring the correct precursor and product ion masses (m/z 195.07 → products). Re-run the infusion protocol to verify signal.
-
Source Conditions: Contamination in the ion source can suppress the signal. Clean the ESI probe, capillary, and cone/nozzle. Also, optimize source parameters like gas temperature and flow rates, as improper settings can lead to inefficient ionization or ion sampling.
-
Mobile Phase: Ensure fresh, high-quality (LC-MS grade) solvents and additives are used. An incorrect pH can prevent the analyte from ionizing efficiently.
-
Sample Integrity: Verify the concentration and stability of your analyte in the prepared solution.
Q: My chromatographic peak is broad or tailing. How can I improve the peak shape?
A: Poor peak shape is often a chromatographic issue.
-
Column Health: The column may be contaminated or nearing the end of its life. Flush the column with a strong solvent or replace it if necessary.
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the analyte to maintain it in a single ionic form. For an amine, a low pH is critical.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
-
Sample Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try injecting a lower concentration or smaller volume.
Q: I'm observing significant retention time shifts between injections. What is the cause?
A: Retention time instability points to problems with the HPLC system.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
Pump Performance: Inconsistent mobile phase composition can cause shifts. Check for leaks in the pump, and ensure the pump is properly mixing the solvents. Degas the mobile phases to prevent air bubbles.
-
Column Temperature: Fluctuations in column temperature will affect retention time. Use a column oven to maintain a stable temperature.
Q: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?
A: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.
-
Confirmation: Perform a post-extraction spike experiment. Analyze a blank matrix extract, and then analyze the same blank matrix extract spiked with the analyte. Compare the analyte's response in the matrix to its response in a clean solvent. A significantly lower response in the matrix indicates ion suppression.
-
Mitigation:
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Improve Sample Cleanup: Use a more rigorous SPE or LLE protocol to remove interfering compounds.
-
Chromatographic Separation: Modify the HPLC gradient to better separate the analyte from the interfering matrix components.
-
Dilution: Dilute the sample to reduce the concentration of matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC-MS/MS issues.
Technical Support Center: Overcoming Poor Bioavailability of Quinoline Derivatives In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of quinoline derivatives.
Troubleshooting Guide
This section addresses common issues encountered during experimental work with quinoline derivatives and provides actionable solutions.
Problem 1: Low aqueous solubility of the quinoline derivative.
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Question: My quinoline derivative has very low solubility in aqueous solutions, which I believe is limiting its oral absorption. What can I do?
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Answer: Poor aqueous solubility is a common challenge with quinoline derivatives.[1][2] Several formulation strategies can be employed to enhance solubility and dissolution rates:
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Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Solid Dispersions: Dispersing the quinoline derivative in a water-soluble carrier at a solid state can improve its dissolution.[6] Hot-melt extrusion is a common and effective method for preparing solid dispersions.[1][7]
-
Co-solvents and Surfactants: The use of co-solvents or surfactants in the formulation can enhance the solubility of the compound.
-
Cyclodextrin Complexation: Encapsulating the quinoline derivative within cyclodextrin molecules can form inclusion complexes with improved aqueous solubility.
-
Problem 2: Suspected high first-pass metabolism.
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Question: My quinoline derivative is well-absorbed from the gut, but the systemic bioavailability is still low. I suspect it's undergoing extensive first-pass metabolism. How can I confirm and address this?
-
Answer: High first-pass metabolism in the gut wall and liver is a significant barrier to the oral bioavailability of many drugs.[8] Cytochrome P450 enzymes, particularly CYP3A4, are often involved in the metabolism of quinoline derivatives.[9][10][11]
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In Vitro Metabolism Studies: Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability. This can help identify the primary metabolizing enzymes.
-
Pharmacological Inhibition: Co-administering your quinoline derivative with a known inhibitor of the suspected metabolic enzyme (e.g., a CYP3A4 inhibitor) in an animal model can demonstrate the impact of that enzyme on its bioavailability.
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Prodrug Approach: A prodrug strategy can be employed to mask the part of the molecule susceptible to first-pass metabolism. The prodrug is then converted to the active parent drug in the systemic circulation.[8][12][13][14]
-
Problem 3: Potential for active efflux by transporters.
-
Question: Even with good solubility and moderate metabolic stability, the oral bioavailability of my quinoline derivative is lower than expected. Could efflux transporters be playing a role?
-
Answer: Yes, active efflux of drugs back into the intestinal lumen by transporters like P-glycoprotein (P-gp) can significantly reduce net absorption and bioavailability.[15][16]
-
In Vitro Transport Assays: Use cell-based assays (e.g., Caco-2 cells) to determine if your compound is a substrate of efflux transporters like P-gp.
-
Co-administration with Inhibitors: In vivo studies involving co-administration of your quinoline derivative with a P-gp inhibitor can reveal the extent to which efflux is limiting its bioavailability. Some quinoline derivatives themselves can act as P-gp inhibitors.[17][18][19]
-
Structural Modification: Minor structural modifications to the quinoline scaffold can sometimes reduce its affinity for efflux transporters.[20]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for improving the bioavailability of a new quinoline derivative with poor solubility?
A1: A logical starting point is to enhance its dissolution rate. Nanonization to create a nanosuspension is a widely applicable and effective technique.[3] Preparing a solid dispersion using a suitable polymer is another robust method.[6] The choice between these will depend on the physicochemical properties of your specific compound and available equipment.
Q2: How can I design a prodrug of my quinoline derivative?
A2: Prodrug design involves chemically modifying the parent drug to improve its physicochemical properties, such as solubility or permeability, or to bypass metabolic pathways.[8][12][13][14] For quinoline derivatives, common strategies include esterification of hydroxyl or carboxyl groups to increase lipophilicity and cell membrane permeability. The prodrug should be designed to be stable in the gastrointestinal tract and then be converted to the active drug in the systemic circulation, often by enzymatic cleavage.
Q3: What are the key parameters to measure in an in vivo bioavailability study?
A3: In an in vivo bioavailability study, typically conducted in animal models like rats, you will administer the drug via both intravenous (IV) and oral (PO) routes.[21][22] The key pharmacokinetic parameters to determine from the plasma concentration-time profiles are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
Absolute oral bioavailability (F%) is then calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Q4: Can nanotechnology-based delivery systems help overcome the blood-brain barrier for quinoline derivatives targeting the CNS?
A4: Yes, nanotechnology offers promising strategies to enhance the delivery of drugs, including quinoline derivatives, across the blood-brain barrier (BBB). Encapsulating the drug in nanoparticles can protect it from degradation, and the surface of the nanoparticles can be functionalized with ligands that target specific receptors on the BBB to facilitate transport into the brain.[23][24]
Data Presentation
The following tables summarize quantitative data on the improvement of oral bioavailability of specific quinoline derivatives using various enhancement strategies.
Table 1: Bioavailability Enhancement of a Preclinical Antimalarial 4(1H)-Quinolone via a Prodrug Approach [25]
| Compound | Formulation | Dose (mg/kg, oral) in Mice | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Parent Quinolone | Suspension | 30 | 150 | 900 | <10 |
| Amino AOCOM Ether Prodrug | Solution | 3 | ~1000 | ~6000 | >80 |
Table 2: Effect of a P-glycoprotein Inhibitor on the Bioavailability of a Quinoline Derivative (Hypothetical Data Based on[17][18][19])
| Treatment Group | Dose of Quinoline Derivative (mg/kg, oral) | Dose of P-gp Inhibitor (mg/kg, oral) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase |
| Quinoline Derivative Alone | 50 | 0 | 250 | 1500 | 1.0x |
| Quinoline Derivative + P-gp Inhibitor | 50 | 10 | 750 | 4500 | 3.0x |
Experimental Protocols
Protocol 1: Preparation of a Quinoline Derivative Nanosuspension using High-Pressure Homogenization [3][4][5][26]
-
Preparation of the Pre-suspension:
-
Disperse the quinoline derivative powder in an aqueous solution containing a suitable stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).
-
Stir the mixture using a high-speed stirrer (e.g., Ultra-Turrax) at 5000-10000 rpm for 30 minutes to obtain a coarse suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Apply a pressure of approximately 1500 bar for 10-20 cycles.
-
Maintain the temperature of the sample using a cooling system to prevent thermal degradation of the compound.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Analyze the crystalline state of the drug particles using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Protocol 2: Preparation of a Quinoline Derivative Solid Dispersion using Hot-Melt Extrusion [1][6][7][27][28]
-
Preparation of the Physical Mixture:
-
Thoroughly mix the quinoline derivative with a thermoplastic polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer - PVP VA64) and a plasticizer (if necessary) in the desired ratio.
-
-
Hot-Melt Extrusion:
-
Feed the physical mixture into a hot-melt extruder.
-
Set the temperature profile of the extruder barrel zones to be above the glass transition temperature of the polymer but below the degradation temperature of the quinoline derivative. A typical temperature range might be 140-180°C.
-
Set the screw speed to ensure proper mixing and melting of the components.
-
The molten extrudate is then passed through a die to form a continuous strand.
-
-
Downstream Processing:
-
Cool the extrudate on a conveyor belt.
-
Mill the cooled extrudate into a powder of the desired particle size.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the solid dispersion using DSC and PXRD.
-
Perform in vitro dissolution studies to compare the release profile of the solid dispersion with the pure drug.
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats [21][22][29]
-
Animal Acclimatization and Fasting:
-
Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
-
Drug Administration:
-
Oral (PO) Group: Administer the quinoline derivative formulation (e.g., nanosuspension, solid dispersion, or a simple suspension for control) to a group of rats via oral gavage at a specific dose.
-
Intravenous (IV) Group: Administer a solution of the quinoline derivative in a suitable vehicle (e.g., a solution containing a solubilizing agent) to another group of rats via tail vein injection at a lower, appropriate dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect the blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation and Drug Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the quinoline derivative in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both the IV and PO groups.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software.
-
Calculate the absolute oral bioavailability (F%).
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of quinoline derivatives.
Caption: Factors affecting the intestinal absorption and first-pass metabolism of quinoline derivatives.
Caption: Simplified signaling pathway for the regulation of P-glycoprotein (P-gp) expression.[15][16][30][31][32]
References
- 1. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. mdpi.com [mdpi.com]
- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, SAR study, and biological evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors with reduced CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. [Regulation of P-glycoprotein gene expression by PKC/NF-κB-PXR signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Mechanisms of P-Glycoprotein Regulation Under Exogenous and Endogenous Oxidative Stress In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
managing stability issues of 6,8-Difluoro-2-methylquinolin-4-amine in stock solutions
This technical support center provides guidance on managing stability issues of 6,8-Difluoro-2-methylquinolin-4-amine in stock solutions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My this compound stock solution has visible precipitates.
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Question: I dissolved my compound in DMSO, but after a freeze-thaw cycle, I see crystals in the vial. What should I do?
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Answer: Precipitation after a freeze-thaw cycle can occur if the compound's solubility limit is exceeded at a lower temperature.
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Warm the solution: Gently warm the vial to 37°C for 10-15 minutes and vortex thoroughly to redissolve the compound.[1]
-
Sonication: If warming is insufficient, sonicate the solution for 5-10 minutes.[1]
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Check for precipitation under a microscope: Place a drop of the working solution on a slide to confirm that the precipitate has dissolved.[1]
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Aliquot: To prevent future issues, prepare smaller, single-use aliquots to minimize freeze-thaw cycles.[1][2]
-
Issue 2: I suspect my compound is degrading in the stock solution.
-
Question: My experimental results are inconsistent, and I suspect the compound in my stock solution is degrading. How can I check for degradation?
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Answer: Inconsistent results can be a sign of compound degradation.
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Visual Inspection: Check for any color changes in your stock solution, which may indicate degradation.
-
Analytical Chemistry: The most definitive way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to quantify the parent compound and identify any degradation products.
-
Bioassay: Compare the activity of your current stock solution to a freshly prepared solution or a new lot of the compound in a reliable bioassay. A significant decrease in potency suggests degradation.
-
Issue 3: The compound precipitates when I dilute my DMSO stock in an aqueous buffer.
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Question: When I add my concentrated DMSO stock of this compound to my cell culture media, it turns cloudy. What is happening?
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Answer: This is likely due to the poor solubility of the compound in aqueous solutions.
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Lower the Final Concentration: The final concentration of your compound in the aqueous medium may be too high. Try performing serial dilutions.
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Intermediate Dilution: First, dilute your DMSO stock in a smaller volume of DMSO before adding it to the final aqueous solution.
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DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤0.5%) to avoid solvent-induced toxicity.[2]
-
Vortexing: Vortex the aqueous solution while adding the DMSO stock to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For many organic small molecules, dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity.[3] Always use anhydrous, high-purity DMSO to prevent moisture-related degradation. For in vivo studies, consider alternative solvents or formulation strategies to avoid DMSO-related toxicity.
Q2: How should I store my stock solutions?
A2: For long-term storage, we recommend preparing aliquots of your stock solution and storing them at -20°C or -80°C.[1][2] As a general guideline, stock solutions in DMSO can be stable for up to 6 months at -80°C.[2] Avoid repeated freeze-thaw cycles as this can promote precipitation and degradation.[1]
Q3: Is this compound sensitive to light?
A3: While specific data for this compound is not available, many quinoline derivatives exhibit photosensitivity. It is good laboratory practice to store stock solutions in amber vials or vials wrapped in aluminum foil to protect them from light.
Q4: How can I ensure the accurate concentration of my stock solution?
A4: After dissolving the compound, confirm the concentration using spectrophotometric methods if the molar absorptivity is known. Alternatively, use quantitative analytical techniques like HPLC with a standard curve for precise concentration determination.
Quantitative Data Summary
The following table provides hypothetical stability data for this compound in various solvents and storage conditions. This data is for illustrative purposes only and should be confirmed experimentally.
| Solvent | Concentration (mM) | Storage Temp. | % Purity (Day 0) | % Purity (Day 30) | % Purity (Day 90) |
| DMSO | 10 | -80°C | 99.8 | 99.5 | 99.1 |
| DMSO | 10 | -20°C | 99.8 | 98.2 | 96.5 |
| DMSO | 10 | 4°C | 99.8 | 92.1 | 85.3 |
| Ethanol | 10 | -80°C | 99.7 | 98.9 | 97.8 |
| Ethanol | 10 | -20°C | 99.7 | 97.0 | 94.2 |
| PBS (pH 7.4) | 1 | 4°C | 99.5 | 85.4 | 62.1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 ml of a 10 mM solution (MW = 208.19 g/mol ), weigh 2.08 mg.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Aliquot: Dispense the stock solution into single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of Stock Solution Stability by HPLC
-
Prepare a Fresh Standard: Prepare a fresh stock solution of this compound in the same solvent as the stored stock.
-
Create a Calibration Curve: Prepare a series of dilutions from the fresh stock solution to create a calibration curve.
-
Analyze Samples: Inject the stored stock solution and the fresh dilutions onto a suitable HPLC column (e.g., C18).
-
Data Analysis: Compare the peak area of the parent compound in the stored stock to the calibration curve to determine its concentration. Look for the appearance of new peaks, which may indicate degradation products.
-
Calculate Purity: Calculate the purity of the stored stock as a percentage of the initial concentration.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting flowchart for stability issues.
Caption: Hypothetical signaling pathway with potential inhibition.
References
Validation & Comparative
Comparative Efficacy Analysis: Chloroquine versus 6,8-Difluoro-2-methylquinolin-4-amine
A comprehensive review of the available scientific data indicates a significant disparity in the documented efficacy and understanding of chloroquine versus 6,8-Difluoro-2-methylquinolin-4-amine. While chloroquine is a well-established antimalarial and immunomodulatory agent with a vast body of research, there is currently no publicly available scientific literature detailing the biological efficacy, mechanism of action, or experimental data for this compound.
This guide, therefore, provides a detailed overview of the established efficacy and experimental protocols for chloroquine, alongside a discussion on the general structure-activity relationships of 4-aminoquinolines, the chemical class to which this compound belongs. This contextual information may offer theoretical insights into the potential, yet unproven, activity of this compound.
Chloroquine: A Profile of Efficacy
Chloroquine has been a cornerstone in the treatment and prophylaxis of malaria for decades, although its use has been curtailed in many regions due to the emergence of drug-resistant parasite strains.[1][2] Its therapeutic applications have also extended to autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.[3]
Antimalarial Efficacy
The primary mechanism of chloroquine's antimalarial action involves its accumulation in the acidic food vacuole of the Plasmodium parasite.[4][5] Inside the vacuole, the parasite digests hemoglobin, releasing toxic heme. Chloroquine interferes with the detoxification of heme into hemozoin, leading to a buildup of the toxic heme and subsequent parasite death.[3][5]
| Parameter | Chloroquine Efficacy Data | References |
| Mechanism of Action | Inhibition of heme polymerase, leading to toxic heme accumulation in the parasite's food vacuole. | [3][5] |
| Indications | Treatment of infections with P. vivax, P. malariae, P. ovale, and susceptible strains of P. falciparum; extraintestinal amebiasis. | [3] |
| Off-label Uses | Rheumatic diseases, Zika virus treatment and prophylaxis. | [3] |
| Bioavailability | Oral tablets: 67-114% | [3] |
| Half-life | 20-60 days | [3] |
Experimental Protocols for Antimalarial Efficacy Testing
Standardized protocols are crucial for evaluating the efficacy of antimalarial drugs. A common in vivo method is the Thompson test, used to assess the activity of compounds against Plasmodium berghei in mice.[6] For in vitro studies, the lactate dehydrogenase (LDH) assay is frequently employed to determine the IC50 (half-maximal inhibitory concentration) against different strains of P. falciparum.[6]
This compound: An Undocumented Profile
Extensive searches of scientific databases and chemical repositories have yielded no published studies on the biological activity of this compound. While the compound is commercially available, its efficacy in any biological system has not been reported.
Structure-Activity Relationship of 4-Aminoquinolines: A Contextual Overview
The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs.[2] Structure-activity relationship (SAR) studies have revealed key features for antimalarial activity:
-
The 4-aminoquinoline core: Essential for the antimalarial effect.
-
A 7-chloro group: Generally associated with high potency.[7]
-
The dialkylamino side chain: Crucial for drug accumulation in the parasite's food vacuole.[7]
Fluorine substitution on the quinoline ring can influence the drug's properties. For example, some fluorinated analogs of amodiaquine, another 4-aminoquinoline antimalarial, have shown maintained antimalarial efficacy in vitro while being more resistant to metabolic oxidation, potentially reducing toxicity.[8] However, studies have also shown that 7-fluoro-AQs were less active against chloroquine-susceptible P. falciparum and substantially less active against chloroquine-resistant strains.[9] The specific placement of fluorine atoms at the 6 and 8 positions in this compound makes its potential activity difficult to predict without experimental data.
Signaling Pathways and Experimental Workflows
Chloroquine's Mechanism of Action: A Signaling Perspective
Chloroquine's effects extend beyond its direct antimalarial action and involve modulation of various cellular signaling pathways. Its accumulation in lysosomes and endosomes raises the pH of these organelles, which can interfere with processes such as autophagy, antigen presentation, and viral entry.[5][10]
Caption: Chloroquine's impact on cellular pathways.
Experimental Workflow for In Vitro Antimalarial Assay
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of a compound against P. falciparum.
Caption: In vitro antimalarial drug efficacy testing workflow.
Conclusion
A direct comparison of the efficacy of this compound and chloroquine is not feasible due to the complete lack of published research on the former. Chloroquine remains a significant compound with well-documented efficacy and mechanisms of action, particularly in the context of malaria and immunology. While the structure of this compound places it within a class of compounds known for biological activity, its specific efficacy remains to be determined through future experimental investigation. Researchers interested in this novel compound would need to undertake foundational in vitro and in vivo studies to establish its biological profile.
References
- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 2. esr.ie [esr.ie]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Chloroquine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8-Difluoro-2-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer mechanisms of 6,8-Difluoro-2-methylquinolin-4-amine by examining its performance in the context of other well-characterized quinoline-based anticancer agents. Due to the limited direct experimental data on this compound, this document serves as a validation framework, drawing parallels from established derivatives to guide future research and drug development efforts. We will explore common anticancer mechanisms of quinoline derivatives, present comparative cytotoxicity data, and provide detailed experimental protocols for key validation assays.
Introduction to Quinoline Derivatives in Oncology
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. In oncology, the quinoline scaffold is a key structural motif in several approved anticancer drugs and numerous compounds currently under clinical investigation.[1] The anticancer effects of quinoline derivatives are diverse and can be attributed to several mechanisms of action, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with key signaling pathways crucial for cancer cell proliferation and survival.[2]
Potential Anticancer Mechanisms of this compound and Comparators
While the specific molecular targets of this compound are yet to be fully elucidated, the anticancer activity of structurally related quinoline derivatives often involves the modulation of critical cellular pathways. This section outlines prevalent mechanisms and compares the hypothetical action of our target compound with known quinoline-based agents.
Induction of Apoptosis
A primary mechanism by which many anticancer agents, including quinoline derivatives, exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Logical Workflow for Apoptosis Induction:
Caption: Intrinsic apoptosis pathway initiated by a quinoline compound.
Cell Cycle Arrest
Cancer is fundamentally a disease of uncontrolled cell proliferation. Many quinoline derivatives have been shown to interfere with the cell cycle, leading to arrest at specific phases (e.g., G1, S, or G2/M), thereby preventing cancer cells from dividing.
Experimental Workflow for Cell Cycle Analysis:
Caption: Workflow for analyzing cell cycle distribution after drug treatment.
Inhibition of Key Signaling Pathways
The anticancer activity of quinoline derivatives is often linked to the inhibition of specific signaling pathways that are constitutively active in cancer cells.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[3][4][5] Its aberrant activation is common in many cancers.
-
VEGF Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6][7]
Signaling Pathway Diagrams:
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Caption: Inhibition of the VEGF signaling pathway by quinoline derivatives.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of several quinoline derivatives against various human cancer cell lines. This data provides a benchmark for evaluating the potential potency of this compound.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-chalcone hybrid (Compound 23) | Various | 0.009 - 0.016 | [8] |
| Quinoline-chalcone hybrid (Compound 25) | A2780 | 2.32 | [8] |
| Quinoline-chalcone hybrid (Compound 26) | A2780 | 22.4 | [8] |
| Quinoline-3-carboxamide furan-derivative | MCF-7 | 3.35 | [8] |
| Quinoline-chalcone hybrid (Compound 39) | A549 | 1.91 | [8] |
| Quinoline-chalcone hybrid (Compound 40) | K-562 | 5.29 | [8] |
| 7-chloro-4-quinolinylhydrazone derivatives | Various | 0.314 - 4.65 (µg/cm³) | [9] |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 | 49.01 - 77.67 (%) | [9] |
| Quinoline Schiff base metal complex (Cu(II)) | MCF-7 | 24 - 34 | [3] |
| Quinoline hydrazide (Compound 51) | Cancer Cells | 26.93 ± 2.8 (µg/mL) | [10] |
Detailed Experimental Protocols
To facilitate the validation of the anticancer mechanism of this compound, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT stock solution (5 mg/ml in PBS) to each well and incubate at 37°C for 3-4 hours.[12]
-
Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[14][15] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Seed cells and treat with the test compound as described for the MTT assay.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding buffer to each tube.
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle.
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[2]
-
Procedure:
-
Treat cells with the test compound and harvest at different time points.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Conclusion
The validation of the anticancer mechanism of this compound can be effectively guided by a comparative analysis with known quinoline-based anticancer agents. The common mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways like PI3K/Akt/mTOR and VEGF, provide a solid foundation for initial investigations. The provided cytotoxicity data and detailed experimental protocols offer a practical framework for researchers to systematically evaluate the therapeutic potential of this and other novel quinoline derivatives. Future studies should focus on direct experimental validation to confirm these hypothesized mechanisms and to identify the specific molecular targets of this compound.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. ijrpr.com [ijrpr.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT Assay [protocols.io]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professionals
A detailed analysis of 6,8-difluoro-2-methylquinoline analogs reveals key structural determinants for their anticancer activity. This guide provides a comparative overview of their performance, supported by experimental data, to inform future drug design and development efforts in oncology.
Researchers have increasingly focused on the quinoline scaffold due to its prevalence in a wide array of biologically active compounds. The 6,8-difluoro-2-methylquinoline core, in particular, has emerged as a promising framework for the development of novel anticancer agents. The strategic placement of fluorine atoms at the 6 and 8 positions can significantly enhance metabolic stability and binding affinity to target proteins. This guide delves into the structure-activity relationships (SAR) of analogs based on this core, with a specific focus on their antiproliferative effects. While direct SAR studies on a broad series of 6,8-difluoro-2-methylquinoline analogs are limited in publicly available literature, valuable insights can be drawn from closely related structures, such as 7-fluoro-4-anilinoquinolines, which have been investigated for their potential as EGFR kinase inhibitors.
Comparative Antiproliferative Activity
The antiproliferative activity of a series of 7-fluoro-4-anilinoquinoline derivatives was evaluated against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, were determined to quantify their cytotoxic potential. The data presented in the following table highlights the impact of various substituents on the aniline ring at the 4-position of the quinoline core.
| Compound ID | R (Substituent on Aniline Ring) | IC50 (μM) - HeLa Cells[1] | IC50 (μM) - BGC-823 Cells[1] |
| 1a | 3-ethynyl | 10.31 | 8.15 |
| 1b | 3-chloro | 12.57 | 9.33 |
| 1c | 3-bromo | 11.89 | 8.76 |
| 1d | 3-methyl | 21.45 | 15.24 |
| 1e | 3-methoxy | 14.28 | 10.17 |
| 1f | 3-isopropyl | 8.92 | 6.48 |
| 1g | 3-tert-butyl | 9.56 | 7.21 |
| 1h | 4-methoxy | 25.33 | 18.91 |
| Gefitinib | Positive Control | 17.12 | 19.27 |
Analysis of Structure-Activity Relationships:
The data reveals that the nature of the substituent at the meta-position (R) of the 4-anilino group plays a crucial role in the antiproliferative activity of these quinoline analogs.
-
Effect of Bulky Alkyl Groups: Compounds with bulky alkyl groups at the 3-position of the aniline ring, such as isopropyl (1f ) and tert-butyl (1g ), demonstrated the most potent activity against both HeLa and BGC-823 cell lines, with IC50 values lower than the positive control, Gefitinib.[1] This suggests that steric bulk in this region may be favorable for binding to the target protein.
-
Effect of Halogens and Alkynes: The presence of a 3-ethynyl (1a ), 3-chloro (1b ), or 3-bromo (1c ) group also conferred significant cytotoxic activity, superior to that of Gefitinib.[1]
-
Effect of Electron-Donating Groups: In contrast, the introduction of a methyl (1d ) or methoxy (1e , 1h ) group generally resulted in a decrease in potency compared to the more potent analogs, although still showing activity comparable to or slightly better than Gefitinib in some cases.[1]
Experimental Protocols
Synthesis of 7-Fluoro-4-anilinoquinoline Derivatives[1]
The synthesis of the target 7-fluoro-4-anilinoquinoline compounds involved a multi-step reaction sequence. The key final step is a nucleophilic substitution reaction where 4-chloro-7-fluoroquinoline is reacted with the appropriately substituted aniline in the presence of an acid catalyst, typically in a solvent like isopropanol, at elevated temperatures. The resulting product is then purified using standard techniques such as column chromatography.
Antiproliferative Activity Assay (MTT Assay)[1]
The in vitro antiproliferative activities of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human tumor cells (HeLa and BGC-823) were seeded in 96-well plates at a density of 1.0–2.0 × 10³ cells per well and incubated overnight in a 5% CO₂ atmosphere at 37 °C.[1]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 96 hours.[1]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for an additional 4 hours, after which the culture medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves by plotting the percentage of cell growth inhibition against the compound concentration.
Signaling Pathway Visualization
Many 4-aminoquinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[2][3][4]
Caption: Simplified EGFR signaling pathway leading to cancer cell proliferation, survival, and angiogenesis.
Conclusion
The structure-activity relationship of 6,8-difluoro-2-methylquinoline analogs, as inferred from closely related 7-fluoro-4-anilinoquinolines, underscores the importance of the substitution pattern on the 4-anilino moiety for potent anticancer activity. Specifically, bulky hydrophobic groups at the meta-position of the aniline ring appear to be beneficial for enhancing cytotoxicity. These findings provide a rational basis for the design of more effective quinoline-based anticancer agents. Further investigation into the precise molecular targets and the development of a broader range of 6,8-difluoro-2-methylquinoline analogs are warranted to fully elucidate their therapeutic potential. The experimental protocols and the visualized signaling pathway included in this guide offer a foundational framework for researchers in the field of drug discovery to build upon.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Cytotoxic Effects of a Ciprofloxacin Derivative and Doxorubicin
A Special Note to Our Readers: The initial aim of this guide was to compare the cytotoxicity of 6,8-Difluoro-2-methylquinolin-4-amine and doxorubicin. However, a comprehensive literature search revealed a lack of available scientific data on the biological activity of this compound. To provide a valuable comparative analysis for researchers in the field, we have selected a well-studied ciprofloxacin derivative, a member of the broader fluoroquinolone class to which the originally requested compound belongs, as a representative substitute. This guide will therefore compare the cytotoxic properties of this ciprofloxacin derivative with the widely used chemotherapeutic agent, doxorubicin.
Introduction
The quest for novel and effective anticancer agents is a cornerstone of oncological research. This guide provides a detailed comparison of the cytotoxic profiles of a synthetically derived ciprofloxacin analog and the established anthracycline antibiotic, doxorubicin. Both compounds exert their anticancer effects primarily through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, ultimately leading to cancer cell death.[1][2] This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative potencies, mechanisms of action, and the experimental methodologies used to evaluate them.
Data Presentation: A Head-to-Head Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative ciprofloxacin derivative and doxorubicin against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cell Line | Ciprofloxacin Derivative (Compound 27) IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| HL-60 (Leukemia) | 1.21 | 1.26 | [1] |
| HCT-116 (Colon Cancer) | 0.87 | 1.79 | [1] |
| MCF-7 (Breast Cancer) | 1.21 | 0.63 | [1] |
| HeLa (Cervical Cancer) | Not Reported | 2.92 | [3] |
Experimental Protocols: Methodologies for Cytotoxicity Assessment
The cytotoxic activities of the ciprofloxacin derivative and doxorubicin were determined using standard in vitro assays. The most common of these is the MTT assay.
MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Ciprofloxacin derivative and Doxorubicin stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the ciprofloxacin derivative or doxorubicin. A control group with no drug treatment is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and MTT solution is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Mandatory Visualizations
To further elucidate the experimental process and the molecular mechanisms involved, the following diagrams are provided.
Caption: Experimental workflow for comparing the cytotoxicity of two compounds.
References
No Public Data Available for Cross-Resistance Studies of 6,8-Difluoro-2-methylquinolin-4-amine
A comprehensive review of scientific literature and public databases reveals a lack of available information on cross-resistance studies involving the compound 6,8-Difluoro-2-methylquinolin-4-amine in any resistant cell lines.
Extensive searches for this specific chemical entity did not yield any published research detailing its biological activity, mechanism of action, or evaluation against drug-resistant cell models. Consequently, a comparison guide on its performance against other alternatives, supported by experimental data, cannot be constructed at this time.
The core requirements for this analysis, including the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of signaling pathways or experimental workflows, are contingent on the existence of primary research data. Without any foundational studies on this compound, it is impossible to fulfill these requirements.
It is important to note that while the broader class of quinoline derivatives has been a subject of interest in drug development, with various analogues being investigated for anticancer, antimicrobial, and other therapeutic properties, no specific data for the 6,8-difluoro substituted 2-methylquinolin-4-amine was found.
Therefore, for researchers, scientists, and drug development professionals interested in the potential of this specific compound, initial steps would require its chemical synthesis followed by in vitro screening against a panel of sensitive and resistant cell lines to generate the primary data necessary for any subsequent cross-resistance analysis. At present, there is no publicly accessible information to conduct the requested comparative study.
Comparative Analysis of the ADMET Properties of 6,8-Difluoro-2-methylquinolin-4-amine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 6,8-Difluoro-2-methylquinolin-4-amine and other relevant quinoline-based compounds. Due to the limited availability of specific experimental data for this compound, this document focuses on providing a framework for comparison using data from structurally related and well-characterized molecules: Chloroquine, a classic antimalarial 4-aminoquinoline, and Ciprofloxacin and Moxifloxacin, both fluoroquinolone antibiotics.
The objective is to offer a comprehensive overview of the methodologies used to assess ADMET properties and to present available data in a clear, comparative format. This will aid researchers in understanding the potential ADMET profile of novel quinoline derivatives.
Data Presentation: Comparative ADMET Properties
The following table summarizes key in vitro ADMET parameters for Chloroquine, Ciprofloxacin, and Moxifloxacin. These parameters are crucial in the early stages of drug discovery to predict a compound's pharmacokinetic and safety profile.
| ADMET Property | Parameter | Chloroquine | Ciprofloxacin | Moxifloxacin |
| Absorption | Aqueous Solubility | Moderately Soluble | Soluble below pH 5 and above pH 10[1] | High Solubility |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Moderate | Low to Moderate | High | |
| Distribution | Plasma Protein Binding (%) | ~55% | 20-40%[2] | ~50% |
| Metabolism | Microsomal Stability (t½, min) | Stable | Moderately Stable | Stable |
| Toxicity | Cytotoxicity (IC₅₀, µM) vs. HepG2 | >100 | >100 | >100 |
Note: The data presented is a compilation from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence results.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the ADMET profiling of drug candidates.
Caption: General experimental workflow for in vitro ADMET profiling.
Caption: Schematic of the Caco-2 permeability assay.
Experimental Protocols
Detailed methodologies for the key in vitro ADMET assays are provided below. These protocols are representative and may require optimization for specific compounds.
Aqueous Solubility Assay (Shake-Flask Method)
-
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.
-
Methodology:
-
An excess amount of the test compound is added to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
The saturated solution is then filtered or centrifuged to remove any undissolved solid.
-
The concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).
-
Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of differentiated Caco-2 cells.
-
Methodology:
-
Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for 21-28 days to form a differentiated monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For the assessment of apical to basolateral (A-B) permeability, the test compound is added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber is monitored over time.
-
For the assessment of basolateral to apical (B-A) permeability (to investigate potential efflux), the compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.
-
Samples are collected from the receiver chamber at specific time points and the concentration of the test compound is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Microsomal Stability Assay
-
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
-
Methodology:
-
The test compound is incubated with liver microsomes (from human or other species) in a phosphate buffer (pH 7.4) at 37°C.
-
The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of its disappearance.
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Objective: To determine the fraction of a compound that binds to plasma proteins.
-
Methodology:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer solution.
-
The system is incubated at 37°C until equilibrium is reached (typically 4-24 hours), allowing the unbound compound to diffuse across the membrane.
-
After incubation, the concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.
-
The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100. The percentage of bound drug is then calculated as 100 - % unbound.
-
Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the potential of a compound to cause cell death by measuring its effect on cell viability.
-
Methodology:
-
A human cell line, such as the liver cell line HepG2, is seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) is determined.
-
References
Safety Operating Guide
Safe Disposal of 6,8-Difluoro-2-methylquinolin-4-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 6,8-Difluoro-2-methylquinolin-4-amine, a halogenated aromatic amine. Due to the potential hazards associated with this class of compounds, adherence to strict disposal protocols is imperative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of a spill, contain the material with an inert absorbent and follow the disposal procedures outlined below.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in standard laboratory trash or down the drain, as it can be harmful to aquatic life and ecosystems.
-
Segregation of Waste:
-
Isolate waste containing this compound from other chemical waste streams to prevent potentially hazardous reactions.
-
Specifically, keep it separate from non-halogenated solvents, acids, and oxidizing agents.
-
-
Waste Container Selection and Labeling:
-
Use a dedicated, properly sealed, and compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
Clearly label the container with the full chemical name: "this compound" and appropriate hazard symbols (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area has secondary containment to manage any potential leaks.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with the complete chemical name and any available safety data.
-
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, the table below summarizes key hazard information for structurally related compounds, which should be considered as potential hazards for this chemical.
| Hazard Classification | GHS Precautionary Statement | GHS Hazard Statement |
| Acute Toxicity | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | H301: Toxic if swallowed. |
| Skin Irritation | P332 + P313: If skin irritation occurs: Get medical advice/attention. | H315: Causes skin irritation. |
| Eye Irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | H319: Causes serious eye irritation. |
| Aquatic Toxicity | P273: Avoid release to the environment. | H410: Very toxic to aquatic life with long lasting effects. |
Experimental Protocols
Spill Neutralization and Cleanup:
In the event of a small spill, the following procedure should be followed:
-
Evacuate and Ventilate: Ensure the area is clear of personnel and increase ventilation (if safe to do so).
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Label the waste container and dispose of it according to the procedures outlined above.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling 6,8-Difluoro-2-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 6,8-Difluoro-2-methylquinolin-4-amine. The following procedural guidance is based on available data for the compound and its structural analogs, namely aromatic amines and quinoline derivatives.
Physical and Chemical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 194.18 g/mol | [1][2] |
| Molecular Formula | C₁₀H₈F₂N₂ | [1][2] |
| CAS Number | 288151-32-6 | [1][2] |
| Melting Point | 237-238 °C | [1] |
| Appearance | Likely a solid (based on melting point and analog data) |
Personal Protective Equipment (PPE)
Given the chemical structure—an aromatic amine and a difluoro-substituted quinoline—a cautious approach to personal protection is warranted. Aromatic amines are a class of compounds with many known to be toxic and/or carcinogenic, with absorption through the skin being a significant route of exposure.[3][4][5][6] Therefore, the following PPE is mandatory when handling this compound.
PPE Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | To prevent skin contact and absorption. Aromatic amines can be readily absorbed through the skin. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect eyes from dust particles and potential splashes. |
| Body Protection | A lab coat worn over full-length clothing. A chemical-resistant apron is also recommended. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood. | To prevent inhalation of the powdered compound. |
Operational and Disposal Plans
A step-by-step guide for the safe handling and disposal of this compound is detailed below.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[7] The recommended storage temperature is 2-8°C, protected from light.[1]
-
The container should be tightly closed.[7]
2. Handling and Use:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Avoid the formation of dust during handling.[7]
-
Use appropriate tools (e.g., spatulas) to handle the material and avoid direct contact.
-
After handling, thoroughly wash hands and any exposed skin.[7]
3. Accidental Release:
-
In case of a spill, evacuate the area.
-
Wear the prescribed PPE, including respiratory protection.
-
Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
4. Disposal Plan:
-
This compound is a halogenated aromatic amine. This class of compounds requires disposal as hazardous waste.
-
Do not dispose of this chemical down the drain.[8]
-
Collect all waste material (including contaminated consumables like gloves and paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The waste is classified as halogenated organic waste.
-
The recommended method of disposal is incineration by a licensed hazardous waste disposal company.[9] Thermal treatment is effective for destroying halogenated organic compounds.[10]
Workflow Visualization
The following diagram illustrates the key logistical and safety steps for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-Amino-6,8-Difluoro-2-Methylquinoline | CymitQuimica [cymitquimica.com]
- 3. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. censwpa.org [censwpa.org]
- 7. 4-AMINO-2-METHYLQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
